Product packaging for Carumonam(Cat. No.:CAS No. 87638-04-8)

Carumonam

Cat. No.: B1668587
CAS No.: 87638-04-8
M. Wt: 466.4 g/mol
InChI Key: UIMOJFJSJSIGLV-JNHMLNOCSA-N
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Description

Carumonam (CAS 87638-04-8) is a sulfonated monocyclic β-lactam antibiotic that targets penicillin-binding proteins (PBPs) . Its primary mechanism of action involves the high-affinity binding to PBP-3 in susceptible bacteria, which inhibits the synthesis of the peptidoglycan layer of the cell wall . This inhibition prevents proper cross-linking, leading to weakened cell walls, osmotic instability, and ultimately, bacterial cell lysis . This compound demonstrates potent activity against a wide spectrum of aerobic Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa . A key feature of this compound is its notable stability against hydrolysis by both plasmid-mediated and chromosomal β-lactamases, making it a valuable tool for researching resistant pathogens . Its research applications are focused on studying Gram-negative infections, and it has been investigated in various contexts, such as urinary tract infections . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N6O10S2 B1668587 Carumonam CAS No. 87638-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMOJFJSJSIGLV-JNHMLNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048312
Record name Carumonam
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Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87638-04-8
Record name Carumonam
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Record name Carumonam [INN:BAN]
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Record name Carumonam
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Record name CARUMONAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carumonam's Mechanism of Action on Penicillin-Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carumonam, a monobactam antibiotic, exerts its bactericidal effects by targeting and inactivating essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis and maintenance of the bacterial cell wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with PBPs in Gram-negative bacteria. This document details the quantitative binding affinities of this compound for various PBPs, outlines the experimental protocols used to determine these interactions, and illustrates the downstream signaling pathways leading to bacterial cell death.

Introduction

This compound is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Its primary mode of action is the inhibition of peptidoglycan synthesis, a process essential for the integrity of the bacterial cell wall.[2] This inhibition is achieved through the covalent acylation of the active site of PBPs, preventing them from carrying out their transpeptidase function in cross-linking peptidoglycan strands.[3] The specificity of this compound for certain PBPs dictates its spectrum of activity, which is predominantly against aerobic Gram-negative bacilli.[1][4]

Penicillin-Binding Protein Specificity and Affinity

The antibacterial efficacy of this compound is directly correlated with its binding affinity to specific PBPs. Extensive research has demonstrated that this compound exhibits a particularly high affinity for PBP3.[1][5][6]

Primary Target: Penicillin-Binding Protein 3 (PBP3)

PBP3, also known as FtsI, is an essential cell division protein in many Gram-negative bacteria.[7][8] It is a key component of the divisome, the protein complex responsible for septal peptidoglycan synthesis during cell division.[7][9] By specifically targeting and inactivating PBP3, this compound effectively blocks this crucial step, leading to the inhibition of cell division.[10] This targeted action results in a characteristic morphological change in the bacteria, namely the formation of long, filamentous cells, as the bacteria continue to grow in length but are unable to divide.[5][10]

Secondary Targets and Overall Affinity Profile

While PBP3 is the primary target, this compound also demonstrates a moderate affinity for PBP1a.[2][5] PBP1a is a bifunctional enzyme with both transglycosylase and transpeptidase activity, involved in cell elongation. The binding to PBP1a, although weaker than to PBP3, may contribute to the overall antibacterial effect. This compound shows poor affinity for other PBPs in Gram-negative bacteria.[5][6] This high degree of specificity for PBP3 is a defining characteristic of its mechanism of action.

Quantitative Data on PBP Binding Affinity

The binding affinity of this compound to various PBPs has been quantified using competitive binding assays, typically measured as the 50% inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound's binding to PBPs in key Gram-negative pathogens.

Bacterial SpeciesPenicillin-Binding ProteinIC50 (µg/mL)Reference
Escherichia coliPBP30.1 - 0.4[5][6]
PBP1a>100[6]
Enterobacter cloacaePBP30.1 - 0.4[5][6]
PBP1a>100[6]
Pseudomonas aeruginosaPBP3<0.1[5][6]
PBP1a10 - 100[6]

Table 1: IC50 values of this compound for Penicillin-Binding Proteins in various Gram-negative bacteria.

Experimental Protocols

The determination of this compound's binding affinity for PBPs involves several key experimental procedures. The following sections provide detailed methodologies for these assays.

Preparation of Bacterial Membranes
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication to disrupt the cell envelope.

  • Removal of Debris: Centrifuge the lysate at a low speed to remove unbroken cells and large debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge and pellet the cell membranes by high-speed centrifugation.

  • Washing and Storage: Wash the membrane pellet with buffer to remove any remaining cytoplasmic components. Resuspend the final membrane preparation in a small volume of buffer and store at -70°C until use.

PBP Competition Binding Assay (Radiolabeled)

This assay measures the ability of unlabeled this compound to compete with a radiolabeled β-lactam (e.g., [3H]benzylpenicillin) for binding to PBPs.

  • Reaction Setup: In a series of microcentrifuge tubes, combine the prepared bacterial membrane fraction with increasing concentrations of unlabeled this compound.

  • Pre-incubation: Incubate the mixtures for a defined period (e.g., 10 minutes at 30°C) to allow this compound to bind to the PBPs.

  • Addition of Radiolabel: Add a fixed concentration of radiolabeled [3H]benzylpenicillin to each tube.

  • Incubation: Incubate the reaction mixtures for a further period (e.g., 10 minutes at 30°C) to allow the radiolabeled penicillin to bind to any available PBPs.

  • Termination of Reaction: Stop the binding reaction by adding a large excess of unlabeled penicillin G.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: Treat the gel with a scintillant (e.g., 1 M sodium salicylate) to enhance the radioactive signal.

  • Detection: Dry the gel and expose it to X-ray film. The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of this compound, allowing for the determination of the IC50 value.

PBP Competition Binding Assay (Fluorescent)

This method utilizes a fluorescently labeled penicillin derivative, such as Bocillin FL, as a reporter.

  • Reaction Setup: Similar to the radiolabeled assay, incubate the bacterial membrane fraction with a range of concentrations of unlabeled this compound.

  • Addition of Fluorescent Probe: Add a fixed concentration of Bocillin FL to each reaction.

  • Incubation: Incubate the mixtures to allow for competitive binding.

  • SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The decrease in fluorescence intensity of the PBP bands with increasing this compound concentration is used to calculate the IC50.[11][12]

Downstream Effects and Signaling Pathway

The specific inhibition of PBP3 by this compound initiates a cascade of events that ultimately leads to bacterial cell death.

Inhibition of Cell Division and Filamentation

As PBP3 is essential for septum formation, its inactivation by this compound directly blocks cell division.[10] However, cellular growth (elongation) continues, resulting in the formation of long, filamentous cells.[5] This morphological change is a hallmark of PBP3 inhibition.

Cell Wall Weakening and Lysis

The continued elongation without division puts significant stress on the bacterial cell envelope. The lack of proper septal peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, leads to a weakening of the cell wall at the potential division sites. This structural instability eventually results in cell lysis and death.[3] The process is driven by the internal turgor pressure of the bacterium acting on the compromised cell wall.

Visualizations

Signaling Pathway of this compound Action

Carumonam_Action_Pathway This compound This compound PBP3 Penicillin-Binding Protein 3 (FtsI) in Divisome This compound->PBP3 Binds and Inactivates Septal_PG_Synthesis Septal Peptidoglycan Synthesis PBP3->Septal_PG_Synthesis Inhibition Cell_Division Cell Division Septal_PG_Synthesis->Cell_Division Leads to failure of Filamentation Bacterial Filamentation Cell_Division->Filamentation Inhibition causes Cell_Wall_Weakening Cell Wall Weakening Filamentation->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis and Death Cell_Wall_Weakening->Cell_Lysis Results in

Caption: Signaling pathway of this compound's action on bacterial cells.

Experimental Workflow for PBP Competition Assay

PBP_Competition_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Analysis Membranes Bacterial Membranes Incubation1 1. Pre-incubate Membranes with this compound Membranes->Incubation1 This compound Unlabeled this compound (Increasing Concentrations) This compound->Incubation1 Reporter Radiolabeled or Fluorescent Penicillin Incubation2 2. Add Reporter Probe and Incubate Reporter->Incubation2 Incubation1->Incubation2 SDS_PAGE 3. SDS-PAGE Separation Incubation2->SDS_PAGE Detection 4. Detection (Fluorography or Fluorescence Imaging) SDS_PAGE->Detection IC50 5. IC50 Determination Detection->IC50

References

Carumonam (AMA-1080): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam, designated AMA-1080 during its development, is a synthetic monobactam antibiotic. It emerged from research focused on the chemical modification of sulfazecin, a naturally occurring β-lactam produced by Pseudomonas acidophila. Developed by Takeda Pharmaceutical Company in the early 1980s, this compound demonstrated potent activity against a broad spectrum of aerobic Gram-negative bacteria, including strains resistant to other β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Discovery and Development Timeline

The development of this compound can be traced back to the exploration of monocyclic β-lactam structures, inspired by the discovery of naturally occurring monobactams. The timeline below outlines the key milestones in its journey from a laboratory compound to a clinically evaluated antibiotic.

G cluster_0 Early 1980s: Discovery and Synthesis cluster_1 Mid-1980s: Preclinical Evaluation cluster_2 Late 1980s: Clinical Development cluster_3 Post-Marketing Discovery Chemical modification of sulfazecin leads to the synthesis of this compound (AMA-1080) by Takeda Pharmaceutical Company. InVitro Extensive in-vitro studies demonstrating potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Discovery->InVitro Preclinical Screening InVivo In-vivo studies in animal models confirming efficacy against various infections. InVitro->InVivo Efficacy Confirmation Mechanism Elucidation of the mechanism of action: high affinity for Penicillin-Binding Protein 3 (PBP3). InVivo->Mechanism Target Identification Stability Demonstration of high stability against a wide range of β-lactamases. Mechanism->Stability Resistance Profile PhaseI Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in healthy volunteers. Stability->PhaseI IND Submission PhaseII Phase II clinical trials evaluating efficacy in patients with various infections, such as urinary tract and respiratory tract infections. PhaseI->PhaseII Efficacy Assessment PhaseIII Phase III clinical trials confirming efficacy and safety in a larger patient population. PhaseII->PhaseIII Pivotal Studies Approval Approved for clinical use in Japan. PhaseIII->Approval NDA Submission

Fig. 1: this compound Development Timeline

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme involved in the septation process during bacterial cell division. By binding to and inactivating PBP3, this compound disrupts the formation of the peptidoglycan layer, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[1]

G This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Septum Septum Formation CellWall->Septum Prevents CellDivision Cell Division Septum->CellDivision Blocks Filamentation Filamentous Growth CellDivision->Filamentation Leads to Lysis Cell Lysis Filamentation->Lysis Results in

Fig. 2: this compound's Mechanism of Action

In-Vitro Activity

This compound exhibits potent in-vitro activity against a wide range of aerobic Gram-negative bacteria. Its activity is particularly notable against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates as reported in early studies.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli2580.050.2[1]
Klebsiella pneumoniae1290.10.39[1]
Enterobacter cloacae1340.26.25[1]
Serratia marcescens1080.391.56[1]
Proteus mirabilis1140.0240.05[1]
Pseudomonas aeruginosa2563.1312.5[1]

Experimental Protocols

In-Vitro Susceptibility Testing (Broth Microdilution)

The in-vitro activity of this compound was primarily determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of this compound in Mueller-Hinton broth in a microtiter plate. Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension. Serial_Dilution->Inoculate Incubate Incubate plates at 35°C for 16-20 hours. Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth. Incubate->Read_MIC End End Read_MIC->End

Fig. 3: Broth Microdilution Workflow

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs was determined using a competitive binding assay with a radiolabeled β-lactam, typically [³H]-benzylpenicillin.

G Start Start Membrane_Prep Prepare bacterial inner membrane fractions containing PBPs. Start->Membrane_Prep Incubate_this compound Incubate membrane preparations with various concentrations of this compound. Membrane_Prep->Incubate_this compound Add_Radioligand Add a fixed concentration of radiolabeled penicillin (e.g., [³H]-benzylpenicillin). Incubate_this compound->Add_Radioligand Incubate_Radioligand Incubate to allow binding of the radioligand to unoccupied PBPs. Add_Radioligand->Incubate_Radioligand Separate Separate PBP-bound radioligand from unbound radioligand (e.g., via SDS-PAGE). Incubate_Radioligand->Separate Detect Detect and quantify the radiolabeled PBPs (e.g., by fluorography). Separate->Detect Calculate_IC50 Determine the IC50 value of this compound for each PBP. Detect->Calculate_IC50 End End Calculate_IC50->End

Fig. 4: PBP Competitive Binding Assay

Protocol:

  • Membrane Preparation: Bacterial cells are harvested and lysed to isolate the inner membrane fraction, which is rich in PBPs.

  • Competitive Binding: The membrane preparations are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C) to allow binding to the PBPs.

  • Radiolabeling: A saturating concentration of a radiolabeled β-lactam (e.g., [³H]-benzylpenicillin) is then added, and the incubation is continued for another defined period (e.g., 10 minutes at 30°C). The radiolabel binds to the PBPs that are not already occupied by this compound.

  • Separation and Detection: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated for fluorography to visualize the radiolabeled PBP bands.

  • Quantification: The intensity of the bands is quantified to determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin to each PBP (IC₅₀).

β-Lactamase Stability Assay

The stability of this compound to hydrolysis by various β-lactamases was assessed using a spectrophotometric method.

G Start Start Prepare_Solutions Prepare solutions of this compound, a reference β-lactam, and the purified β-lactamase enzyme. Start->Prepare_Solutions Incubate Incubate this compound or the reference substrate with the β-lactamase in a suitable buffer. Prepare_Solutions->Incubate Monitor_Absorbance Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer. Incubate->Monitor_Absorbance Calculate_Hydrolysis Calculate the rate of hydrolysis relative to the reference substrate. Monitor_Absorbance->Calculate_Hydrolysis End End Calculate_Hydrolysis->End

Fig. 5: β-Lactamase Stability Assay

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a known concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: A purified β-lactamase preparation is added to initiate the hydrolysis reaction.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 260 nm) over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of hydrolysis is calculated from the change in absorbance over time. This rate is compared to the hydrolysis rate of a known β-lactamase-labile substrate (e.g., penicillin G or cephaloridine) to determine the relative stability of this compound.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers revealed that this compound has a relatively short elimination half-life and is primarily excreted unchanged in the urine.

ParameterValueReference
Elimination Half-life (t½)1.3 - 1.7 hours[2]
Volume of Distribution (Vd)0.16 - 0.19 L/kg[2]
Protein Binding~28%[2]
Urinary Excretion (24h)75 - 85% (unchanged)[2]

Clinical Efficacy and Safety

Clinical trials demonstrated the efficacy of this compound in treating a variety of infections caused by susceptible Gram-negative bacteria, including complicated urinary tract infections, lower respiratory tract infections, and septicemia. The overall clinical cure rates were generally high.

Adverse events reported in clinical trials were typically mild and transient. The most common side effects included gastrointestinal disturbances (such as diarrhea and nausea) and skin rashes.

Conclusion

This compound (AMA-1080) represents a significant development in the field of monobactam antibiotics. Its discovery and development in the 1980s provided a valuable therapeutic option for the treatment of serious Gram-negative infections. Its potent and specific mechanism of action, favorable pharmacokinetic profile, and stability against many β-lactamases underscored its clinical potential. This technical guide has provided a detailed overview of the key milestones and scientific investigations that characterized the journey of this compound from a promising synthetic compound to a clinically effective antibiotic.

References

The Antibacterial Spectrum of Carumonam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carumonam is a synthetic, N-sulfonated monocyclic β-lactam (monobactam) antibiotic designed for parenteral administration.[1][2] As a member of the monobactam class, it represents a targeted approach to antimicrobial therapy, exhibiting a spectrum of activity primarily directed against aerobic Gram-negative bacteria.[1][3][4] Its structural integrity, particularly its resistance to hydrolysis by a wide array of β-lactamase enzymes, makes it a subject of significant interest in an era of mounting antibiotic resistance.[5][6][7] This guide provides an in-depth analysis of this compound's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][6] The primary molecular target for this compound within Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[2][5][8][9]

The sequence of events is as follows:

  • Periplasmic Penetration: this compound must first traverse the outer membrane of the Gram-negative bacterium to reach its target in the periplasmic space.[1][10] Studies indicate that this compound has an efficient penetration rate, comparable to other monobactams like aztreonam.[11]

  • PBP3 Inhibition: In the periplasm, this compound covalently binds to the active site of PBP3 with high affinity.[8][9] PBP3 is a critical transpeptidase involved in the cross-linking of peptidoglycan chains during cell division (septum formation).

  • Inhibition of Cell Division: By inactivating PBP3, this compound blocks septum formation, leading to the inability of the bacteria to divide. This results in the formation of elongated, filamentous cells.[8][9][12]

  • Cell Lysis: The continued activity of autolytic enzymes in the absence of proper cell wall maintenance weakens the cellular structure, ultimately leading to cell lysis and death.[1][6][12]

A key characteristic of this compound is its high stability against a broad range of β-lactamases, including most common plasmid-mediated (e.g., TEM, OXA, PSE) and chromosomal enzymes.[3][11][5] This intrinsic resistance allows it to remain effective against many strains that have developed resistance to other β-lactam antibiotics.

This compound's mechanism of action against Gram-negative bacteria.

Antibacterial Spectrum: Quantitative Data

This compound's activity is concentrated on the Enterobacteriaceae family and other clinically relevant Gram-negative bacilli, including Pseudomonas aeruginosa. It demonstrates little to no clinically relevant activity against Gram-positive organisms (like Staphylococcus aureus) or anaerobic bacteria.[3][5][13] The following table summarizes its in vitro activity, primarily expressed as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

Bacterial Species/GroupNumber of IsolatesMIC90 (µg/mL)Comparative Notes & References
Enterobacteriaceae (Overall) 1,1560.013 - 25Generally more active than aztreonam, ceftriaxone, and ceftazidime.[5][14] 90% of isolates were inhibited at ≤0.5 µg/mL in another study.[14]
Escherichia coliNot specified< 0.5Activity parallel to ceftriaxone.[4][15] High activity noted.[11]
Klebsiella pneumoniaeNot specified< 0.5Superiority to aztreonam and reference cephalosporins demonstrated.[5] Activity parallel to ceftriaxone.[4][15]
Klebsiella oxytocaNot specified0.2Notably more active than aztreonam (MIC90 = 50 µg/mL), linked to higher stability against K. oxytoca β-lactamase.[5] Enhanced activity also noted elsewhere.[15]
Enterobacter cloacaeNot specifiedN/ASuperiority to aztreonam and reference cephalosporins demonstrated.[5] Enhanced activity also noted.[15]
Serratia marcescensNot specified< 0.5Activity parallel to ceftriaxone.[4][15]
Citrobacter freundiiNot specifiedN/AEnhanced activity noted in comparison to ceftriaxone.[15]
Proteus spp.Not specifiedN/AHigh effectiveness against indole-positive Proteus.[11] Activity parallel to ceftriaxone.[15]
Haemophilus influenzaeNot specified< 0.5High in vitro activity reported.[4][5]
Pseudomonas aeruginosa Not specified12.5Activity is comparable to aztreonam and ceftazidime.[5] Another study found activity intermediate between aztreonam and ceftazidime.[14]
P. aeruginosa (Gentamicin-Resist.)Not specified8Was the most active β-lactam against these resistant strains in one study.[13]
Other Non-fermenters 355 (group)> 8Generally does not exhibit clinically useful activity against non-aeruginosa non-fermenters.[16]

Experimental Protocols

The quantitative data for this compound's antibacterial spectrum are primarily derived from standardized antimicrobial susceptibility testing (AST) methods. The most common of these are broth microdilution and agar dilution, performed according to established guidelines.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.

    • A growth control well (broth only) and a sterility control well (uninoculated broth) are included.

  • Inoculum Preparation:

    • The test bacterium is subcultured onto a non-selective agar plate and incubated to ensure purity and viability.

    • Several colonies are used to inoculate a saline or broth solution. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, the plates are examined visually for turbidity (bacterial growth).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Microplate Wells with Standardized Bacteria prep_inoculum->inoculate prep_drug 2. Prepare Serial Dilutions of this compound in Microplate prep_drug->inoculate incubate 4. Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_results 5. Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth read_results->determine_mic end Result: MIC Value determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound exhibits a potent and targeted antibacterial spectrum against a wide range of clinically significant Gram-negative bacteria, including the majority of Enterobacteriaceae and Pseudomonas aeruginosa. Its high affinity for PBP3, coupled with its notable stability in the presence of numerous β-lactamases, underscores its potential utility, particularly against multidrug-resistant pathogens. The quantitative data consistently demonstrate low MIC values for susceptible organisms, positioning this compound as a valuable agent in the antimicrobial armamentarium for infections caused by proven or suspected Gram-negative pathogens.

References

In Vitro Activity of Carumonam Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carumonam, a monobactam antibiotic, exhibits targeted activity against a range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's efficacy against P. aeruginosa. It details the experimental protocols for crucial assays, including minimum inhibitory concentration (MIC) determination, checkerboard synergy assays, and time-kill kinetic studies. While specific quantitative data from peer-reviewed literature is limited, this guide presents structured templates for data presentation to aid researchers in organizing and interpreting their findings. Furthermore, it includes visualizations of experimental workflows and conceptual signaling pathways to enhance understanding of the methodologies and potential drug interactions.

Introduction

Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic agents and combination strategies is paramount in combating infections caused by this organism. This compound (RO 17-2301) is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Its mechanism of action involves the specific inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, leading to cell filamentation and lysis. This targeted action makes it an interesting candidate for single-agent and combination therapies against P. aeruginosa.

This guide serves as a technical resource for researchers investigating the in vitro activity of this compound against P. aeruginosa. It provides standardized methodologies and frameworks for data analysis and presentation.

Data Presentation

Comprehensive in vitro studies are essential to characterize the antimicrobial activity of this compound. The following tables are presented as standardized templates for the systematic recording and comparison of quantitative data. Due to the limited availability of specific historical data for this compound in the public domain, researchers are encouraged to populate these tables with their own experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Pseudomonas aeruginosa

This table should be used to summarize the MICs of this compound against a large collection of clinical P. aeruginosa isolates.

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
e.g., 140Data not availableData not availableData not available

A study involving 140 clinical isolates of Pseudomonas aeruginosa found that 78% were susceptible to this compound.[1]

Table 2: Synergy of this compound with Other Antibiotics against Pseudomonas aeruginosa (Checkerboard Assay)*

This table is designed to present the results of checkerboard synergy testing, quantifying the interaction between this compound and other antimicrobial agents using the Fractional Inhibitory Concentration Index (FICI).

Combination AgentNumber of IsolatesFICI RangeSynergy (FICI ≤ 0.5)Additive/Indifference (0.5 < FICI ≤ 4)Antagonism (FICI > 4)
e.g., GentamicinData not availableData not availableData not availableData not availableData not available
e.g., PiperacillinData not availableData not availableData not availableData not availableData not available
e.g., FosfomycinData not availableData not availableData not availableData not availableData not available

Synergism has been reported between this compound and agents like fosfomycin and gentamicin against P. aeruginosa, though specific FICI values are not widely documented.[2]

Table 3: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa

This table is intended to summarize the bactericidal activity of this compound over time, both alone and in combination with another antibiotic. The data should reflect the change in bacterial viability (log₁₀ CFU/mL) at various time points.

TreatmentConcentration (µg/mL)-Mean Log₁₀ CFU/mL Reduction from Initial Inoculum at:
0h 2h
Growth Control -0e.g., +1.5
This compound e.g., 4 x MIC0Data not available
Combination Agent e.g., 1 x MIC0Data not available
This compound + Combination Agent e.g., 4 x MIC + 1 x MIC0Data not available

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparability of in vitro antimicrobial susceptibility testing results.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations (e.g., 0.25 to 128 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

  • Plate Setup:

    • Prepare a 96-well microtiter plate by dispensing 50 µL of CAMHB into each well.

    • Along the x-axis, create serial twofold dilutions of this compound.

    • Along the y-axis, create serial twofold dilutions of the second antibiotic.

    • The wells will thus contain various combinations of the two drugs. Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Prepare and standardize the P. aeruginosa inoculum as described for the broth microdilution method (to a final concentration of ~5 x 10⁵ CFU/mL in the wells).

    • Inoculate each well with 100 µL of the bacterial suspension.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The FICI is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent.

  • Preparation:

    • Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • If testing a combination, prepare tubes with each antibiotic alone and in combination at the desired concentrations.

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Prepare a standardized inoculum of P. aeruginosa to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto a non-selective agar medium.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each treatment.

    • Bactericidal activity is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Synergy in a time-kill assay is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways relevant to the in vitro testing of this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 P. aeruginosa Isolate p2 Overnight Culture p1->p2 p3 0.5 McFarland Suspension p2->p3 p4 Diluted Inoculum (~5x10^5 CFU/mL) p3->p4 a2 Inoculate Plate p4->a2 a1 Prepare Drug Dilutions in Microtiter Plate a1->a2 an1 Incubate 16-20h at 35°C a2->an1 an2 Read MIC an1->an2

Caption: Workflow for MIC Determination.

G cluster_drugs Antimicrobial Agents cluster_targets Bacterial Targets cluster_effects Cellular Effects This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to CellWall Inhibition of Cell Wall Synthesis PBP3->CellWall Leads to ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Leads to CellLysis Cell Lysis (Bactericidal Effect) CellWall->CellLysis ProteinSynth->CellLysis

Caption: Conceptual Synergistic Pathway.

References

Carumonam's Resistance to Beta-Lactamase Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic known for its notable stability against hydrolysis by a wide array of beta-lactamase enzymes. This resistance is a critical attribute, as the production of beta-lactamases is a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides an in-depth analysis of this compound's interaction with various beta-lactamases, summarizing available data on its stability, outlining relevant experimental protocols, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals.

This compound's molecular structure, characterized by a sulfated monocyclic beta-lactam ring, confers a high degree of resistance to many common plasmid- and chromosomally-mediated beta-lactamases.[1][2][3][4] This stability allows it to maintain its antibacterial efficacy against a range of gram-negative bacteria that produce these enzymes.

Core Data on this compound's Beta-Lactamase Stability

The following tables summarize the available data on the stability of this compound against various beta-lactamases. It is important to note that while qualitative and comparative data are available, specific quantitative kinetic parameters such as Vmax, Km, and kcat for this compound hydrolysis are not widely reported in publicly accessible literature.

Table 1: Stability of this compound Against Common Beta-Lactamases
Beta-Lactamase TypeSpecific EnzymesStability of this compoundCitation(s)
Plasmid-Mediated (Class A)TEM, OXA, PSEVery stable[1]
Chromosomally-Mediated (Class A)K1 (Klebsiella oxytoca)More stable than aztreonam. Aztreonam is hydrolyzed at rates ≥5 times higher than this compound.[1][2][3]
Chromosomally-Mediated (Class C)P99Very stable[1]
Chromosomally-MediatedK14Very stable[1]
Morganella morganii Beta-Lactamase-Inactivated more rapidly than aztreonam.[5]
Table 2: Inhibitory Activity of this compound Against Beta-Lactamases
Beta-Lactamase Class (Richmond-Sykes)Inhibitory Activity of this compoundCitation(s)
Type IaInhibitor[2]
Type IdInhibitor[2]
Type IIIPoor inhibitor[2]

Experimental Protocols

Determining Beta-Lactamase Activity via Spectrophotometric Assay (Nitrocefin Method)

The nitrocefin assay is a widely used spectrophotometric method for the detection and quantification of beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.

Materials:

  • Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.0)

  • Purified beta-lactamase enzyme or bacterial cell lysate containing the enzyme

  • Spectrophotometer (plate reader or cuvette-based)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Test compounds (e.g., this compound) for inhibition studies

Procedure:

  • Preparation of Reagents: Prepare a working solution of nitrocefin in the assay buffer. The final concentration of nitrocefin in the assay will depend on the specific enzyme being studied but is often in the range of 50-100 µM.

  • Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme in the assay buffer to a concentration that yields a linear rate of hydrolysis over a defined time period.

  • Assay Setup:

    • For determining hydrolytic activity: In a microplate well or a cuvette, mix the enzyme solution with the assay buffer.

    • For inhibition studies (IC50 determination): Pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time before adding the substrate.

  • Initiation of Reaction: Add the nitrocefin solution to the enzyme (or enzyme-inhibitor mixture) to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at a wavelength of approximately 486 nm (the peak absorbance of hydrolyzed nitrocefin). Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

    • For inhibition studies, plot the initial rate of reaction against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC is a robust method for quantifying the degradation of a beta-lactam antibiotic over time in the presence of a beta-lactamase.

General Protocol Outline:

  • Reaction Mixture: Incubate a known concentration of this compound with a specific beta-lactamase in a suitable buffer at a controlled temperature.

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, typically by adding a quenching agent like a strong acid or by rapid freezing.

  • Sample Preparation: Centrifuge the samples to remove any precipitated protein and transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Quantification: The concentration of remaining this compound is determined by comparing the peak area of this compound in the sample to a standard curve of known this compound concentrations.

  • Data Analysis: Plot the concentration of remaining this compound against time to determine the rate of hydrolysis.

Visualizations

Experimental Workflow for Beta-Lactamase Hydrolysis Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Beta-Lactamase Solution mix Mix Enzyme, this compound, and Buffer prep_enzyme->mix prep_substrate Prepare this compound Solution prep_substrate->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Incubate at Controlled Temperature mix->incubate quench Quench Reaction at Time Points incubate->quench Take Aliquots hplc Analyze by HPLC quench->hplc data Quantify Remaining this compound hplc->data G This compound This compound beta_lactamase Beta-Lactamase Enzyme This compound->beta_lactamase Interaction hydrolysis Hydrolysis of Beta-Lactam Ring This compound->hydrolysis Resists resistance High Resistance to Hydrolysis This compound->resistance inhibition Inhibition of Some Beta-Lactamases (e.g., Type Ia, Id) This compound->inhibition no_induction No Induction of Beta-Lactamase Expression This compound->no_induction beta_lactamase->hydrolysis Catalyzes efficacy Maintained Antibacterial Efficacy resistance->efficacy inhibition->efficacy no_induction->efficacy G cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm pbp Penicillin-Binding Proteins (PBPs) muropeptides Cell Wall Muropeptides pbp->muropeptides Increased turnover ampG AmpG Permease muropeptides->ampG Transport ampR AmpR Transcriptional Regulator muropeptides->ampR Accumulated muropeptides activate in presence of inducer ampD AmpD N-acetylmuramyl-L-alanine amidase ampG->ampD Transported Muropeptides ampD->ampR Recycled products do not activate ampC_gene ampC gene ampR->ampC_gene Represses transcription (basal level) ampR->ampC_gene Activates transcription (induced level) ampC_protein AmpC Beta-Lactamase ampC_gene->ampC_protein Expression beta_lactam Inducing Beta-Lactam (e.g., Cefoxitin) beta_lactam->pbp Inhibits This compound This compound (Poor Inducer) This compound->pbp Weakly induces turnover

References

The Pharmacodynamics of Carumonam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a synthetic monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. This compound exhibits a high affinity for PBP3 in Gram-negative bacteria.[1] The inhibition of PBP3 specifically blocks the septation process during cell division, resulting in the formation of elongated, filamentous bacterial cells.[1]

cluster_0 Bacterial Cell This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of integrity leads to Illustrative Time-Kill Curve for this compound 0 4 8 12 24 2 6 c0 c4 c0->c4 Control c8 c4->c8 Control c12 c8->c12 Control c24 c12->c24 Control m2_0 m2_4 m2_0->m2_4 2x MIC m2_8 m2_4->m2_8 2x MIC m2_12 m2_8->m2_12 2x MIC m2_24 m2_12->m2_24 2x MIC m4_0 m4_4 m4_0->m4_4 4x MIC m4_8 m4_4->m4_8 4x MIC m4_12 m4_8->m4_12 4x MIC m4_24 m4_12->m4_24 4x MIC cluster_0 Broth Microdilution MIC Assay Workflow prep_antibiotic Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard). prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours. inoculate->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_mic cluster_0 Competitive PBP Binding Assay Workflow prep_membranes Isolate bacterial membranes containing PBPs. pre_incubate Pre-incubate membranes with varying concentrations of this compound. prep_membranes->pre_incubate add_probe Add a fluorescently labeled penicillin (e.g., BOCILLIN™ FL). pre_incubate->add_probe incubate Incubate to allow the probe to bind to unoccupied PBPs. add_probe->incubate sds_page Separate proteins by SDS-PAGE. incubate->sds_page visualize Visualize fluorescent bands and quantify to determine IC₅₀. sds_page->visualize

References

An In-depth Technical Guide to the Mode of Action of Carumonam: Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial studies on the mode of action of Carumonam, a sulfonated monocyclic β-lactam antibiotic. It details the molecular mechanism, antibacterial spectrum, quantitative efficacy, and its notable stability against β-lactamases. The document includes detailed experimental protocols for key assays and visual diagrams to elucidate complex pathways and workflows.

Core Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1] As a member of the monobactam class, its primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell death.

The specific mode of action involves:

  • Target Binding: this compound exhibits a high and specific affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, including Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[3][4][5][6] Its affinity for other PBPs, such as PBP1a, is significantly lower.[3][5]

  • Inhibition of Peptidoglycan Synthesis: By binding to and inactivating PBP3, this compound blocks the transpeptidation step in peptidoglycan biosynthesis. This prevents the cross-linking of peptide chains, which is crucial for the strength and rigidity of the cell wall.[1][7]

  • Morphological Changes and Cell Lysis: The specific inhibition of PBP3 leads to the formation of long, filamentous bacterial cells, a characteristic morphological change observed after exposure to concentrations at or above one-half the Minimum Inhibitory Concentration (MIC).[3][4] This structural weakening of the cell envelope ultimately results in cell lysis and bacterial death due to osmotic pressure.[1]

cluster_0 This compound Action cluster_1 Bacterial Cell Fate This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds with high affinity Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan Inhibits Filamentation Filamentous Cell Growth Peptidoglycan->Filamentation Leads to Lysis Cell Lysis & Bacterial Death Filamentation->Lysis

Caption: The core mechanism of this compound action on Gram-negative bacteria.

Antibacterial Spectrum and Efficacy

This compound's activity is primarily directed against aerobic Gram-negative bacteria. It demonstrates potent activity against members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Haemophilus influenzae.[2][6][8] Conversely, it shows weak or no activity against Gram-positive cocci (e.g., Staphylococcus aureus) and anaerobic bacteria.[6][9][10]

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens

Bacterial Species MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Source(s)
Enterobacteriaceae (family) 0.013 - 25 - ≤ 8.0 [2][8][9]
Escherichia coli - - ≤ 0.5 [10][11]
Klebsiella pneumoniae - - ≤ 0.5 [6][10]
Klebsiella oxytoca - - 0.2 [6]
Enterobacter cloacae - - ≤ 0.5 [6][10]
Citrobacter spp. - ≤ 4.0 - [9][12]
Serratia spp. - ≤ 4.0 - [9][12]
Proteus (indole-positive) - - ≤ 0.5 [10][11]
Pseudomonas aeruginosa - - 12.5 [2][6]

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Penicillin-Binding Protein (PBP) Affinity

The antibacterial potency of this compound is directly linked to its high affinity for PBP3. Competition binding assays have quantified this interaction, demonstrating that the concentration required to inhibit 50% of PBP3 binding (IC₅₀) is often within the range of the observed MIC for that organism.[3][4]

Table 2: IC₅₀ Values of this compound for Penicillin-Binding Proteins

Organism PBP Target IC₅₀ (μg/mL) Corresponding MIC (μg/mL) Source(s)
Escherichia coli PBP3 0.1 - 0.4 0.1 - 0.4 [3][4]
PBP1a >10 - [3]
Enterobacter cloacae PBP3 0.1 - 0.4 0.1 - 0.4 [3][4]
Pseudomonas aeruginosa PBP3 <0.1 12.5 [3][4]

| Staphylococcus aureus | PBP1, PBP2 | >100 | >100 |[3][4] |

cluster_0 Factors Influencing Antibacterial Effect cluster_1 Example: E. coli PBP_Affinity High Affinity for PBP3 (Low IC₅₀) MIC Low Minimum Inhibitory Concentration (MIC) PBP_Affinity->MIC Directly Correlates Effect Potent Bactericidal Activity MIC->Effect Results in EC_IC50 IC₅₀ for PBP3: 0.1-0.4 µg/mL EC_MIC MIC: 0.1-0.4 µg/mL EC_IC50->EC_MIC Start Isolate Bacterial Membrane Fraction (contains PBPs) Step1 Incubate membranes with varying concentrations of unlabeled this compound Start->Step1 Step2 Add labeled probe (e.g., Bocillin FL) to label unbound PBPs Step1->Step2 Step3 Separate proteins by SDS-PAGE Step2->Step3 Step4 Visualize labeled PBP bands (Fluorography/Fluorescence) Step3->Step4 End Quantify band intensity to determine IC₅₀ Step4->End

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Carumonam, a monobactam antibiotic. The methods outlined below adhere to the principles of standardized antimicrobial susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining the MIC of this compound are broth microdilution and agar dilution. Both methods involve exposing a standardized bacterial inoculum to serial dilutions of this compound.

Data Presentation: this compound MIC Data Summary

The following tables summarize the in vitro activity of this compound against key Gram-negative bacteria.

Table 1: this compound MIC Distribution for Enterobacterales

Organism GroupNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterobacterales1156--0.013 - 25
Cefoperazone-Resistant Enterobacteriaceae--≤8.0 (for 52% of isolates)-

Table 2: this compound MIC Distribution for Pseudomonas aeruginosa

Organism GroupNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa--12.5-
Pseudomonas aeruginosa (Clinical Isolates)140--Active against 78% of strains

Experimental Protocols

Accurate determination of this compound MICs requires adherence to established protocols to ensure reproducibility and comparability of results. The following are detailed methodologies for broth microdilution and agar dilution.

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is a widely used technique for determining MICs.

Materials:

  • This compound analytical standard

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., clinical isolates, quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Quality Control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

    • Further dilutions are made from this stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 100 µL from the last column of dilutions.

    • The final volume in each well will be 100 µL before adding the inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (at 625 nm).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Quality Control:

    • Concurrently test the recommended QC strains. The expected MIC ranges for this compound are:

      • E. coli ATCC® 25922™: 0.03 - 0.25 µg/mL

      • P. aeruginosa ATCC® 27853™: 1.0 - 4.0 µg/mL

    • If the QC results are outside the acceptable range, the test results for the clinical isolates are considered invalid.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Inoculum replicating apparatus (optional)

  • Incubator (35 ± 2°C)

  • Quality Control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes each containing 18 mL of molten MHA maintained at 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of the this compound stock solution at 10 times the desired final concentrations.

    • Add 2 mL of each this compound dilution to a corresponding tube of molten MHA to achieve the final desired concentrations. Also, prepare a growth control plate with no antibiotic.

    • Mix the contents of each tube thoroughly by inverting several times and pour into sterile petri dishes.

    • Allow the agar to solidify at room temperature. The final agar depth should be 3-4 mm.

    • Dry the plates to remove excess surface moisture.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Spot the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate. An inoculum replicating apparatus can be used to deliver a standardized volume.

    • Allow the inoculated spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

  • Quality Control:

    • Test the QC strains in the same manner. The expected MIC ranges are the same as for the broth microdilution method.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the MIC of this compound using both broth and agar dilution methods.

Carumonam_MIC_Workflow cluster_prep Initial Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Prepare Serial Dilutions of this compound in Microtiter Plate prep_this compound->broth_dilution agar_plates Prepare Agar Plates with Serial Dilutions of this compound prep_this compound->agar_plates broth_inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->broth_inoculate agar_inoculate Spot Inoculate Plates with Bacterial Suspension prep_inoculum->agar_inoculate broth_dilution->broth_inoculate broth_incubate Incubate Plate (35°C, 16-20h) broth_inoculate->broth_incubate broth_read Read MIC (Lowest Concentration with no Visible Growth) broth_incubate->broth_read end End broth_read->end agar_plates->agar_inoculate agar_incubate Incubate Plates (35°C, 16-20h) agar_inoculate->agar_incubate agar_read Read MIC (Lowest Concentration with no Growth) agar_incubate->agar_read agar_read->end

Caption: Workflow for this compound MIC Determination.

Preparation and storage of Carumonam stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with potent activity primarily against Gram-negative bacteria.[1][2] As a member of the beta-lactam class of antibiotics, it is characterized by its monocyclic beta-lactam ring, which renders it highly resistant to hydrolysis by many beta-lactamases.[2] this compound is supplied as this compound Sodium, a salt form that enhances its solubility for in vitro and in vivo applications.[3] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in various in vitro assays, including antimicrobial susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] Specifically, it binds with high affinity to penicillin-binding proteins (PBPs), particularly PBP-3, in Gram-negative bacteria.[2][5] The inhibition of these essential enzymes prevents the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.

A diagram illustrating the mechanism of action of this compound is provided below.

G cluster_bacteria Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP-3) Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan catalyzes PBP3->Peptidoglycan inhibition CellWall Cell Wall Integrity Peptidoglycan->CellWall maintains Lysis Cell Lysis CellWall->Lysis loss of This compound This compound This compound->PBP3 binds to and inhibits

Caption: Mechanism of action of this compound.

Preparation and Storage of this compound Stock Solutions

The proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in in vitro assays. The following tables summarize the key information regarding solubility, recommended storage conditions, and stability.

Table 1: Solubility and Recommended Solvents for this compound Sodium

SolventSolubilityNotes
DMSO SolubleA common solvent for creating high-concentration stock solutions. The final concentration in the assay should be kept low to avoid solvent toxicity.
Sterile Water SolubleThis compound Sodium is soluble in water. Use sterile, deionized or distilled water for reconstitution.
Phosphate Buffer SolubleCan be used as a diluent. Ensure the pH of the buffer is compatible with the experimental conditions.

Data derived from product information sheets and general laboratory practices for beta-lactam antibiotics.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Aqueous Stock Solution -80°CUp to 6 monthsBased on stability data for other beta-lactam antibiotics, it is recommended to store aqueous stock solutions at -80°C for long-term use.[6]
Working Dilutions 2-8°CUse on the same dayIt is recommended to prepare fresh working dilutions for each experiment to ensure potency. Beta-lactam antibiotics can be unstable in aqueous solutions at room temperature.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound Sodium.

Materials:

  • This compound Sodium powder

  • Dimethyl sulfoxide (DMSO) or sterile, purified water

  • Sterile, conical polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filter-sterilized pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound Sodium powder in a sterile microcentrifuge tube on a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Solubilization: Add the appropriate volume of solvent (DMSO or sterile water) to the tube. For a 10 mg/mL solution, add 1 mL of solvent.

  • Dissolving: Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 50 µL) in polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

A workflow diagram for the preparation of this compound stock solution is provided below.

G start Start weigh Weigh this compound Sodium Powder start->weigh add_solvent Add Solvent (DMSO or Sterile Water) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile saline (0.85% NaCl) or CAMHB for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes.

    • For example, to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL, prepare intermediate concentrations at twice the final desired concentration.

    • Dispense 50 µL of the appropriate this compound dilutions into the wells of the test microtiter plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control well(s).

    • The final volume in each well will be 100 µL.

    • Include a sterility control well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The sterility control well should show no growth, and the growth control well should show adequate growth.

A workflow for the broth microdilution assay is depicted below.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-fold Dilutions of this compound in CAMHB start->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dispense_abx Dispense this compound Dilutions into Microtiter Plate prep_dilutions->dispense_abx dispense_abx->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Table 3: Quality Control Ranges for this compound MIC Testing

Quality Control StrainCLSI-recommended MIC Range (µg/mL)
Escherichia coli ATCC 259220.03 - 0.25
Pseudomonas aeruginosa ATCC 278531.0 - 4.0

Source: Journal of Clinical Microbiology, Nov. 1987, p. 2243-2246.[8]

Table 4: In Vitro Activity of this compound against Selected Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae (overall)-≤ 8.0
Klebsiella oxytoca-0.2
Pseudomonas aeruginosa-12.5
Enterobacter spp.4.0-
Citrobacter spp.4.0-
Serratia spp.4.0-

Data compiled from multiple in vitro studies.[2][5] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A hyphen indicates that the specific value was not reported in the cited sources.

References

Application Notes and Protocols: The Use of Carumonam in Murine Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carumonam is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria, including members of the family Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through a high affinity for penicillin-binding protein 3 (PBP3).[2][4] A key feature of this compound is its stability against hydrolysis by a wide range of plasmid- and chromosomally-mediated β-lactamases, making it a valuable agent against resistant strains.[2] Murine models are indispensable for the preclinical evaluation of this compound, allowing for the assessment of its pharmacokinetic profile and in vivo efficacy in a setting that can simulate human infections.[5][6]

Pharmacokinetics of this compound in Murine Models

The pharmacokinetic properties of this compound have been evaluated in mice, typically involving subcutaneous administration. Following administration, this compound is readily absorbed and distributed into plasma and various tissues.[7] Its pharmacokinetic profile in mice is characterized by a relatively short half-life compared to higher-order species.[7]

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single 20 mg/kg subcutaneous dose.

ParameterValueUnitSource
Peak Plasma Level (Cmax)41µg/mL[7]
Area Under the Curve (AUC)20µg·h/mL[7]
Plasma Half-life (t½)0.24h[7]
Plasma Clearance16.7mL/min/kg[7]

This data is crucial for designing dosing regimens in efficacy studies, ensuring that plasma concentrations exceed the minimum inhibitory concentration (MIC) for the target pathogens.

In Vivo Efficacy of this compound in Murine Infection Models

This compound has demonstrated excellent protective activity in various murine models of infection caused by aerobic Gram-negative bacteria.[2][5] The efficacy, often measured as the 50% effective dose (ED₅₀), generally correlates well with its in vitro activity (MIC).[2] Common models include systemic (intraperitoneal) infections, urinary tract infections, and thigh infections.[5][8]

Data Presentation: In Vivo Protective Activity (ED₅₀) of this compound in Systemic Murine Infections

The table below presents the ED₅₀ values of this compound against various Gram-negative pathogens in a murine systemic (intraperitoneal) infection model.

Bacterial StrainED₅₀ (mg/kg)
Escherichia coli Ec-10.057
Klebsiella pneumoniae Kp-100.038
Klebsiella oxytoca Ko-140.21
Proteus vulgaris Pv-60.16
Enterobacter cloacae Ec-90.11
Serratia marcescens Sm-20.32
Pseudomonas aeruginosa Pa-564.8

Data sourced from Imada et al. (1985), which details the in vitro and in vivo antibacterial activities of this compound.

Experimental Protocols

Protocol 1: Systemic (Intraperitoneal) Infection Model for ED₅₀ Determination

This protocol outlines the procedure for establishing a systemic infection in mice to determine the 50% effective dose (ED₅₀) of this compound.

Methodology:

  • Animal Model: Use specific-pathogen-free male ICR mice (or equivalent strain), typically 4-5 weeks old, weighing approximately 20-25g. House animals under standard laboratory conditions with ad libitum access to food and water.

  • Bacterial Inoculum Preparation:

    • Culture the selected Gram-negative bacterial strain (e.g., E. coli, K. pneumoniae) overnight on an appropriate agar medium (e.g., Mueller-Hinton agar).

    • Harvest bacterial cells and suspend them in sterile saline.

    • To enhance virulence, mix the bacterial suspension with an equal volume of 5% (w/v) sterile mucin. The final bacterial concentration should be adjusted to be approximately 100 times the LD₅₀ (the dose lethal to 50% of animals).

  • Infection:

    • Administer 0.5 mL of the prepared bacterial inoculum via intraperitoneal (i.p.) injection to each mouse.

  • Treatment:

    • Prepare serial dilutions of this compound in sterile saline.

    • Administer the this compound solutions subcutaneously (s.c.) at a volume of 0.2 mL per mouse. The first dose is typically given 1 hour post-infection, with a second dose administered 4-6 hours later if required by the experimental design.

  • Observation and Endpoint:

    • Monitor the mice for mortality and clinical signs of infection for a period of 7 days.

    • Record the number of surviving mice in each treatment group.

    • Calculate the ED₅₀ value using a statistical method such as the probit method.

G Workflow: Systemic Infection Model for ED50 Determination cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Mice (ICR Strain, 4-5 weeks) B Prepare Bacterial Inoculum (e.g., E. coli in 5% Mucin) C Induce Systemic Infection (0.5 mL via I.P. Injection) B->C D Administer this compound (Subcutaneous, 1-hour post-infection) C->D E Observe Survival (7-Day Period) D->E F Calculate ED50 Value (Probit Analysis) E->F

Caption: Workflow for determining this compound ED₅₀ in a murine systemic infection model.

Protocol 2: Ascending Urinary Tract Infection (UTI) Model

This protocol is designed to evaluate the efficacy of this compound, alone or in combination with other antibiotics, in a murine model of UTI caused by P. aeruginosa.[8]

Methodology:

  • Animal Model: Use female mice (e.g., ddY strain), 5 weeks old. Provide sterile food and water throughout the experiment to prevent contamination.

  • Bacterial Inoculum Preparation:

    • Culture P. aeruginosa (e.g., strain 15846) in an appropriate broth (e.g., Tryptic Soy Broth) overnight.

    • Harvest the cells by centrifugation, wash, and resuspend in sterile saline to a final concentration of approximately 1 x 10⁹ CFU/mL.

  • Induction of UTI:

    • Anesthetize the mice.

    • Introduce a small sterile catheter through the urethra into the bladder.

    • Instill 0.05 mL of the bacterial suspension directly into the bladder.

  • Treatment:

    • Begin treatment 18-24 hours post-infection.

    • Administer this compound (and any combination agent, such as gentamicin) subcutaneously. Dosing can be performed twice daily for 3-4 consecutive days.

  • Endpoint Assessment:

    • At 24 hours after the final treatment dose, euthanize the mice.

    • Aseptically remove the bladder and both kidneys.

    • Homogenize the tissues individually in sterile saline.

    • Perform serial dilutions of the homogenates and plate on a suitable agar medium (e.g., Cetrimide agar for P. aeruginosa selection) to determine the number of viable bacteria (CFU/g of tissue).

    • Compare the bacterial loads in treated groups to an untreated control group to determine efficacy.

G Workflow: Murine Urinary Tract Infection (UTI) Model cluster_prep Preparation & Infection cluster_treat Treatment Phase cluster_analysis Analysis Phase A Select Female Mice (5 weeks old) B Prepare P. aeruginosa Inoculum (~1x10^9 CFU/mL) C Induce UTI via Catheter (Transurethral Inoculation) B->C D Initiate Treatment (18-24h post-infection) C->D E Administer this compound (S.C.) (Twice daily for 3-4 days) D->E F Euthanize & Harvest Organs (Bladder and Kidneys) E->F G Determine Bacterial Load (Tissue Homogenization & CFU Count) F->G

Caption: Workflow for assessing this compound efficacy in a murine UTI model.

Mechanism of Action Pathway

This compound exerts its bactericidal effect by targeting and inhibiting cell wall synthesis in Gram-negative bacteria.

G This compound Mechanism of Action in Gram-Negative Bacteria cluster_cell Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Synth Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP3->Synth Essential for PBP3->Synth Inhibits Lysis Cell Wall Weakening & Cell Lysis This compound This compound OM Outer Membrane Penetration This compound->OM OM->PBP3 Binds to

Caption: this compound inhibits bacterial cell wall synthesis by binding to PBP3.

References

Carumonam Administration in Animal Studies: Subcutaneous vs. Intramuscular Routes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of subcutaneous (s.c.) and intramuscular (i.m.) administration routes for the monobactam antibiotic Carumonam in preclinical animal studies. It includes a summary of comparative pharmacokinetic data, detailed experimental protocols for both administration routes, and workflow diagrams to guide researchers in their study design.

Introduction

This compound is a synthetic N-sulfonated monocyclic β-lactam antibiotic with potent activity against a wide range of aerobic Gram-negative bacteria. Preclinical evaluation of its efficacy and safety profile necessitates robust and reproducible methods for its administration to animal models. The choice between subcutaneous and intramuscular injection can significantly impact the pharmacokinetic profile of the drug, influencing its absorption, distribution, metabolism, and excretion (ADME). These application notes summarize key pharmacokinetic parameters of this compound following s.c. and i.m. administration in various animal models and provide standardized protocols to ensure consistency in experimental procedures.

Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound following a single 20 mg/kg dose administered either subcutaneously or intramuscularly in different animal species. It is important to note that a direct comparison within the same species for both routes was not available in the reviewed literature. The data presented for subcutaneous administration is from studies in mice, while the intramuscular data is from studies in rats, rabbits, dogs, and cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of this compound (20 mg/kg) via Subcutaneous and Intramuscular Routes in Various Animal Models

SpeciesAdministration RouteCmax (µg/mL)Tmax (min)Plasma Half-Life (h)AUC (µg·h/mL)Plasma Clearance (mL/min/kg)
MiceSubcutaneous (s.c.)41-0.242016.7
RatsIntramuscular (i.m.)29.1[1]15[1]0.27 (16.2 min)[1]--
RabbitsIntramuscular (i.m.)-----
DogsIntramuscular (i.m.)36.8[1]20[1]0.86 (51.7 min)[1]--
Cynomolgus MonkeysIntramuscular (i.m.)68--804.5

Data for mice, monkeys, and overall comparative values are sourced from a study by Sekine et al. (1986).[2] Data for rats and dogs are sourced from a study by Yoshida et al. (1986).[1] A dash (-) indicates that the data was not reported in the cited literature.

Experimental Protocols

The following are generalized protocols for the subcutaneous and intramuscular administration of this compound in rodents. These protocols are based on standard veterinary and laboratory animal procedures and should be adapted to specific institutional guidelines and animal care and use committee (IACUC) protocols.

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., sterile water for injection, 0.9% sterile saline)[3]

  • Sterile vials

  • Sterile syringes and needles (25-27 gauge for administration)

  • 0.22 µm sterile syringe filter

  • 70% ethanol

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), calculate the required amount of this compound powder to achieve the desired dosing concentration (e.g., for a 20 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 5 mg/mL).

  • Aseptically add the calculated amount of this compound powder to a sterile vial.

  • Add the appropriate volume of sterile vehicle to the vial to achieve the target concentration.

  • Gently agitate the vial until the this compound is completely dissolved.

  • To ensure sterility, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.[3]

  • Label the vial with the drug name, concentration, preparation date, and store appropriately. Based on its stability profile, this compound is stable to many β-lactamases, but solution stability for injection should be confirmed based on the vehicle used.[4][5][6]

Protocol 2: Subcutaneous (s.c.) Administration of this compound in Rodents

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

  • Animal restraint device (if necessary)

  • 70% ethanol and sterile gauze

Procedure:

  • Restrain the animal securely. For mice and rats, this can often be done manually by scruffing the animal to expose the dorsal thoracic or flank area.

  • Wipe the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.[7]

  • Gently lift a fold of skin to create a "tent."[8][9]

  • Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.[8][10]

  • Aspirate gently by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[7][8]

  • If no blood is aspirated, inject the this compound solution smoothly.[7]

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intramuscular (i.m.) Administration of this compound in Rodents

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 25-27 gauge)

  • Animal restraint device (if necessary)

  • 70% ethanol and sterile gauze

Procedure:

  • Securely restrain the animal. Proper restraint is crucial to immobilize the limb for injection.

  • The preferred site for i.m. injection in rodents is the quadriceps muscle on the cranial aspect of the hind limb to avoid the sciatic nerve.[11][12]

  • Wipe the injection site with 70% ethanol and allow it to dry.[12]

  • Isolate the muscle by gently grasping it between the thumb and forefinger.

  • Insert the needle into the muscle mass at a 90-degree angle.[13]

  • Aspirate by pulling back the syringe plunger to check for blood. If blood is present, withdraw the needle and re-insert at a different site with a fresh needle.[11][12]

  • If no blood is aspirated, slowly and steadily inject the this compound solution.[11]

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of pain, lameness, or distress.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for this compound administration and a logical diagram comparing the key characteristics of the subcutaneous and intramuscular routes.

G cluster_prep Drug Preparation cluster_sc Subcutaneous (s.c.) Administration cluster_im Intramuscular (i.m.) Administration p1 Calculate Dose & Concentration p2 Dissolve this compound in Sterile Vehicle p1->p2 p3 Sterile Filter Solution (0.22 µm) p2->p3 sc1 Restrain Animal p3->sc1 Prepared Drug im1 Restrain Animal & Immobilize Limb p3->im1 Prepared Drug sc2 Wipe Injection Site (Dorsal/Flank) sc1->sc2 sc3 Lift Skin to Form a Tent sc2->sc3 sc4 Insert Needle at Base of Tent sc3->sc4 sc5 Aspirate to Check for Blood sc4->sc5 sc6 Inject Solution sc5->sc6 sc7 Withdraw Needle & Apply Pressure sc6->sc7 im2 Wipe Injection Site (Quadriceps) im1->im2 im3 Isolate Muscle im2->im3 im4 Insert Needle into Muscle (90°) im3->im4 im5 Aspirate to Check for Blood im4->im5 im6 Inject Solution Slowly im5->im6 im7 Withdraw Needle im6->im7 G cluster_routes Administration Routes cluster_char Key Characteristics SC Subcutaneous (s.c.) Absorption Slower, more sustained absorption SC->Absorption Volume Accommodates larger volumes SC->Volume Irritation Less irritating for certain formulations SC->Irritation IM Intramuscular (i.m.) Rapid More rapid absorption IM->Rapid LimitedVol Limited by muscle mass volume IM->LimitedVol Pain Can be more painful IM->Pain

References

Application Notes and Protocols: Assaying Carumonam Binding Affinity to Specific PBPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1] Understanding the binding affinity of this compound to specific PBPs is crucial for elucidating its spectrum of activity, mechanism of action, and potential for resistance development. These application notes provide a detailed overview and experimental protocols for determining the binding affinity of this compound to specific PBPs.

This compound exhibits a high affinity for Penicillin-Binding Protein 3 (PBP3) in many Gram-negative bacteria, including Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[2][3] Its affinity for PBP1a is significantly lower, and it demonstrates poor affinity for other PBPs in these organisms.[2][4] This preferential binding to PBP3 leads to the formation of filamentous cells.[2][3] In contrast, this compound shows poor affinity for all four major PBPs in Staphylococcus aureus, correlating with its lack of activity against this organism.[2][3]

Data Presentation: this compound PBP Binding Affinity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for various PBPs from different bacterial species, as determined by competition binding assays.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)Reference
Escherichia coliPBP30.1 - 0.4[2][3]
PBP1a>100[2][3]
Enterobacter cloacaePBP30.1 - 0.4[2][3]
PBP1a>100[2][3]
Pseudomonas aeruginosaPBP3<0.1[2][3]
PBP1a>10[2][3]
Staphylococcus aureusPBP1, PBP2, PBP3, PBP4Very High[2][3]

Signaling Pathway: this compound Interaction with Bacterial PBPs

The following diagram illustrates the mechanism of action of this compound, from its entry into the periplasmic space to its inhibition of PBP-mediated peptidoglycan synthesis.

This compound Mechanism of Action cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasmic Space cluster_3 Inner Membrane Porin Porin Carumonam_Peri This compound Porin->Carumonam_Peri PBP Penicillin-Binding Protein (PBP) Carumonam_Peri->PBP Covalent Binding & Inhibition Cell_Wall Peptidoglycan Cell Wall PBP->Cell_Wall Cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to defective cell wall PG_Synthesis Peptidoglycan Precursors PG_Synthesis->PBP Transpeptidation (Catalyzed by PBP) Carumonam_Ext External this compound Carumonam_Ext->Porin Diffusion

This compound's pathway to inhibit bacterial cell wall synthesis.

Experimental Protocols

Protocol 1: Preparation of Bacterial Membranes Containing PBPs

This protocol describes the isolation of bacterial membranes enriched with PBPs, which are the targets for this compound.

Materials:

  • Bacterial culture (e.g., E. coli, P. aeruginosa)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, DNase I, RNase A)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultracentrifuge

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in lysis buffer.

  • Lyse the cells using a French press or sonication.

  • Remove intact cells and debris by low-speed centrifugation.

  • Collect the supernatant and pellet the membranes by ultracentrifugation.

  • Wash the membrane pellet with PBS to remove cytoplasmic proteins.

  • Resuspend the final membrane pellet in a suitable buffer for the binding assay.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

Protocol 2: Competition Binding Assay for IC50 Determination

This protocol details a competition binding assay to determine the IC50 of this compound for specific PBPs using a fluorescently labeled penicillin derivative (Bocillin FL) as a reporter.

Materials:

  • Prepared bacterial membranes containing PBPs

  • This compound stock solution

  • Bocillin FL (fluorescent penicillin)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence gel scanner

Procedure:

  • In separate microcentrifuge tubes, aliquot a fixed amount of the PBP-containing membrane preparation.

  • Add increasing concentrations of this compound to the tubes. Include a control tube with no this compound.

  • Incubate the samples for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.

  • Add a fixed, saturating concentration of Bocillin FL to each tube.

  • Incubate for a further period (e.g., 15 minutes) to allow Bocillin FL to bind to the remaining unoccupied PBPs.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each PBP band.

  • Plot the percentage of Bocillin FL binding against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that reduces the Bocillin FL binding by 50%.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the PBP binding affinity of this compound.

Experimental Workflow for PBP Binding Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Culture Bacterial Culture (Mid-log phase) Harvest Cell Harvesting & Washing Culture->Harvest Lysis Cell Lysis Harvest->Lysis Membrane_Prep Membrane Isolation (Ultracentrifugation) Lysis->Membrane_Prep Incubate_this compound Incubate Membranes with varying [this compound] Membrane_Prep->Incubate_this compound Add_Probe Add Fluorescent Probe (e.g., Bocillin FL) Incubate_this compound->Add_Probe Incubate_Probe Incubate to Label Unbound PBPs Add_Probe->Incubate_Probe SDS_PAGE SDS-PAGE Incubate_Probe->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Quantification Band Intensity Quantification Fluorescence_Scan->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc

References

Troubleshooting & Optimization

Technical Support Center: Carumonam Degradation Kinetics in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Carumonam in aqueous solutions.

Troubleshooting Guide for this compound Degradation Studies

Experimentation with this compound can present several challenges. This guide addresses common issues, their potential causes, and actionable solutions to ensure the accuracy and reliability of your kinetic studies.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible degradation rates 1. pH fluctuation: The pH of the aqueous solution was not stable throughout the experiment. 2. Temperature variation: Inconsistent temperature control of the reaction vessel. 3. Inaccurate initial concentration: Errors in the preparation of the stock or working solutions of this compound. 4. Contamination: Presence of microbial or chemical contaminants that catalyze degradation.1. Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain a constant pH. 2. Employ a thermostatically controlled water bath or incubator with a narrow temperature range. 3. Verify the weighing and dilution steps; use calibrated equipment. Prepare fresh solutions for each experiment. 4. Use sterile, high-purity water and reagents. Filter-sterilize solutions if necessary.
Unexpectedly rapid degradation 1. High pH: The pH of the solution is in the alkaline range, where hydroxide ion-catalyzed degradation is significant.[1] 2. High temperature: The experiment is being conducted at an elevated temperature, accelerating degradation. 3. Presence of catalytic buffers: Certain buffer species can catalyze the degradation of β-lactam antibiotics.1. Adjust the pH to the range of maximum stability for this compound, which is between 4.9 and 5.8.[1] 2. Conduct experiments at a lower, controlled temperature. 3. Investigate the effect of the chosen buffer system. Consider using buffers known to have minimal catalytic effects on β-lactams.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase: The composition or pH of the mobile phase is not optimized for this compound and its degradation products. 2. Column degradation: The stationary phase of the HPLC column has degraded due to extreme pH or temperature. 3. Sample overload: The concentration of the injected sample is too high.1. Adjust the mobile phase composition (e.g., acetonitrile/water ratio) and pH to improve separation. 2. Use a new column or a column with a more suitable stationary phase. Ensure the mobile phase pH is within the column's recommended operating range. 3. Dilute the sample before injection.
Appearance of unknown peaks in the chromatogram 1. Formation of degradation products: These are the expected outcome of the degradation study. 2. Contamination: Impurities in the sample or mobile phase.1. Attempt to identify the degradation products by comparing retention times with known standards or by using mass spectrometry (MS). The main degradation pathways of this compound include β-lactam ring-opening, epimerization, isomerization, desulfonation, and decarbamoylation.[1] 2. Run a blank injection (mobile phase only) to identify any contaminant peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation rate of this compound in an aqueous solution?

The degradation of this compound is primarily influenced by the following factors:

  • pH: The stability of this compound is highly pH-dependent. The maximum stability is observed in the pH range of 4.9 to 5.8.[1] In neutral and alkaline solutions, degradation is catalyzed by hydroxide ions, primarily through the opening of the β-lactam ring and C3-epimerization.[1] The pH-rate profile exhibits a unique W-shape due to syn-anti isomerization in a specific pH region.[1]

  • Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The activation energies for this compound degradation have been determined at various pH values, indicating a significant temperature dependence.[1]

  • Buffer Solutions: The composition of the buffer can influence the degradation rate. Some buffer species can act as catalysts for the hydrolysis of the β-lactam ring. While specific studies on the effect of different buffers on this compound are limited, research on other β-lactam antibiotics suggests that citrate buffers may enhance stability compared to phosphate buffers under certain conditions.

Q2: What are the main degradation pathways of this compound?

The degradation of this compound in an aqueous solution proceeds through a combination of five main reactions:[1]

  • β-Lactam Ring Opening: Hydrolysis of the four-membered β-lactam ring, is a common degradation pathway for all β-lactam antibiotics.

  • Reversible C3-Epimerization: A change in the stereochemistry at the C3 position of the azetidinone ring.

  • Reversible Syn-Anti Isomerization: Isomerization of the oxime side chain.

  • Desulfonation: Loss of the sulfonic acid group.

  • Decarbamoylation: Removal of the carbamoyl group.

A simplified representation of the key factors influencing this compound degradation is shown below:

This compound This compound in Aqueous Solution Degradation Degradation Products This compound->Degradation Degradation Kinetics Factors Influencing Factors Factors->Degradation pH pH Factors->pH Temp Temperature Factors->Temp Buffer Buffer Composition Factors->Buffer

Caption: Key factors influencing this compound degradation in aqueous solution.

Q3: What quantitative data is available on the degradation kinetics of this compound?

The degradation of this compound follows pseudo-first-order kinetics.[1] The following tables summarize the available quantitative data on its stability.

Table 1: pH of Maximum Stability and Activation Energies for this compound Degradation

ParameterValueReference
pH of Maximum Stability4.9 - 5.8[1]
Activation Energy at pH 4.4022.3 kcal/mol[1]
Activation Energy at pH 7.0115.6 kcal/mol[1]
Activation Energy at pH 8.8817.5 kcal/mol[1]

Experimental Protocols

Protocol for a Typical this compound Degradation Kinetic Study

This protocol outlines a general procedure for investigating the degradation kinetics of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Buffer salts (e.g., sodium phosphate, sodium citrate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Buffer Solutions: Prepare buffer solutions of the desired pH and ionic strength. For example, to study the effect of pH, prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).

  • This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or a specific buffer) to prepare a stock solution of known concentration.

  • Reaction Solutions: Dilute the this compound stock solution with the appropriate buffer to obtain the desired initial concentration for the kinetic study.

3. Degradation Experiment:

  • Place the reaction solutions in a constant temperature bath or incubator set to the desired temperature.

  • At predetermined time intervals, withdraw an aliquot of the reaction solution.

  • Immediately quench the degradation reaction, if necessary (e.g., by rapid cooling or dilution with a cold mobile phase).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 295 nm).

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

5. Data Analysis:

  • Identify and quantify the peak corresponding to this compound in each chromatogram.

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) of this compound under the specific conditions can be calculated using the equation: t½ = 0.693 / k.

The following diagram illustrates the general workflow for a this compound degradation kinetics study:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Buffer Solutions (Varying pH) Prep_Reaction Prepare Reaction Solutions Prep_Buffer->Prep_Reaction Prep_this compound Prepare this compound Stock Solution Prep_this compound->Prep_Reaction Incubate Incubate at Constant Temperature Prep_Reaction->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (Peak Area vs. Time) HPLC->Data Kinetics Determine Rate Constant and Half-life Data->Kinetics

References

Technical Support Center: Overcoming Carumonam Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carumonam and encountering resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a monobactam antibiotic with a spectrum of activity primarily against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3] It functions by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3).[4] It is generally not effective against Gram-positive bacteria and anaerobes.[4]

Q2: What are the principal mechanisms of resistance to this compound in clinical isolates?

Resistance to this compound in Gram-negative bacteria is multifactorial and can arise from:

  • Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze the this compound molecule. While this compound is stable against many common β-lactamases (e.g., TEM, OXA, PSE), certain enzymes, particularly some carbapenemases and extended-spectrum β-lactamases (ESBLs), can confer resistance.[1][4]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport this compound out of the bacterial cell, preventing it from reaching its PBP target.[5][6]

  • Reduced Permeability: Mutations in or decreased expression of outer membrane porin proteins, like OprD in P. aeruginosa, can limit the influx of this compound into the bacterial cell.[5][7]

  • Target Modification: Although less common, alterations in the structure of PBP3 can reduce the binding affinity of this compound, leading to decreased susceptibility.

Q3: Which bacterial species are most commonly associated with this compound resistance?

Pseudomonas aeruginosa is a key pathogen known for developing resistance to this compound and other β-lactams.[7][8] This is often due to a combination of intrinsic resistance mechanisms and the acquisition of resistance genes.[7] Other Gram-negative bacteria, such as members of the Enterobacterales order (e.g., Klebsiella pneumoniae, Enterobacter cloacae), can also exhibit resistance, frequently through the production of various β-lactamases.[4][9]

Q4: What are the current strategies to overcome this compound resistance?

Current research focuses on several approaches to restore the efficacy of this compound and other β-lactams:

  • Combination Therapy: The most prominent strategy is the co-administration of a β-lactam with a β-lactamase inhibitor (BLI). Newer BLIs like avibactam and vaborbactam can inactivate a broader spectrum of β-lactamases, including some carbapenemases.[10][11] The combination of aztreonam (a monobactam similar to this compound) with avibactam has shown activity against carbapenem-resistant Enterobacterales.[10][12]

  • Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[13] While still largely in the experimental phase, EPIs represent a promising strategy.[13]

  • Development of Novel Derivatives: Chemical modification of the this compound structure to create new derivatives that are more stable to enzymatic degradation or have a higher affinity for their target is an ongoing area of drug development.

Troubleshooting Guide

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inoculum effect. High bacterial densities can lead to higher MIC values due to the increased production of β-lactamases.

    • Solution: Ensure that the inoculum is standardized according to established protocols (e.g., CLSI guidelines) for broth microdilution or agar dilution methods.

  • Possible Cause 2: Variation in media. The composition of the growth medium can influence the expression of resistance mechanisms.

    • Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing as recommended by standard protocols to ensure consistency.

  • Possible Cause 3: Instability of this compound. Improper storage or handling of this compound stock solutions can lead to degradation.

    • Solution: Prepare fresh stock solutions and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.

Problem 2: A clinical isolate demonstrates this compound resistance, but PCR for common β-lactamase genes (e.g., TEM, SHV, CTX-M) is negative.

  • Possible Cause 1: Efflux pump overexpression. The resistance may be mediated by the active removal of this compound from the cell.

    • Solution: Perform an efflux pump inhibition assay. Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide, PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Possible Cause 2: Reduced outer membrane permeability. The isolate may have mutations that decrease the expression of porins.

    • Solution: For P. aeruginosa, analyze the expression of the OprD porin using SDS-PAGE or quantitative real-time PCR (qRT-PCR). A significant reduction or absence of OprD is strongly associated with resistance.[5]

  • Possible Cause 3: Presence of a novel or less common β-lactamase. The isolate may harbor a β-lactamase not targeted by your current PCR primers.

    • Solution: Consider whole-genome sequencing to identify all potential resistance genes. Alternatively, use a broader-range PCR or a phenotypic test for carbapenemase activity (e.g., Carba NP test) if co-resistance to carbapenems is observed.

Problem 3: A β-lactamase inhibitor (e.g., clavulanic acid, tazobactam) fails to restore this compound susceptibility in a resistant isolate.

  • Possible Cause 1: The β-lactamase is not susceptible to the inhibitor. The isolate may produce a metallo-β-lactamase (MBL) or an OXA-type carbapenemase, which are not inhibited by conventional serine-β-lactamase inhibitors.

    • Solution: Test for MBL production using a phenotypic method such as the double-disk synergy test with EDTA. Also, consider using a combination with a newer, broader-spectrum inhibitor like avibactam in an experimental setup.

  • Possible Cause 2: Resistance is not primarily mediated by a β-lactamase. As mentioned in Problem 2, efflux or permeability defects could be the dominant resistance mechanism.

    • Solution: Investigate efflux pump activity and porin expression as described above. Resistance in many clinical isolates, particularly P. aeruginosa, is often the result of multiple mechanisms acting in concert.[7]

Quantitative Data Summary

Table 1: this compound MIC Values and Interpretive Criteria

CategoryMIC (µg/mL)30 µg Disk Diffusion Zone Diameter (mm)
Susceptible≤ 8.0≥ 21-23
Intermediate16.018-20
Resistant≥ 32.0≤ 14-17

Data compiled from multiple sources establishing interpretive criteria for this compound susceptibility testing.[1][14][15]

Table 2: Quality Control Ranges for this compound Susceptibility Testing

QC StrainMIC (µg/mL)Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC 259220.03 - 0.2530 - 36
Pseudomonas aeruginosa ATCC 278531.0 - 4.024 - 32

Established quality control limits for standardized antimicrobial susceptibility testing.[14]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

    • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from each well to the subsequent well, creating a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL). Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of Common Beta-Lactamase Genes

This protocol provides a general framework for detecting the presence of specific β-lactamase genes. Primer sequences must be specific to the genes of interest (e.g., blaTEM, blaSHV, blaCTX-M, blaKPC).

  • DNA Extraction:

    • Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the target gene.

    • Add 1-2 µL of the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with the following general conditions (annealing temperature and extension time should be optimized for the specific primers):

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the target gene.

Mandatory Visualizations

Resistance_Investigation_Workflow start Clinical Isolate with This compound Resistance mic_confirm Confirm MIC using Broth Microdilution start->mic_confirm bl_pcr PCR for Common Beta-Lactamase Genes (e.g., KPC, NDM, CTX-M) mic_confirm->bl_pcr bl_positive Beta-Lactamase Identified bl_pcr->bl_positive Positive bl_negative No Common Beta-Lactamase Detected bl_pcr->bl_negative Negative efflux_assay Efflux Pump Inhibition Assay (EPI) bl_negative->efflux_assay porin_analysis Outer Membrane Porin Analysis (e.g., OprD) bl_negative->porin_analysis efflux_positive Efflux-Mediated Resistance efflux_assay->efflux_positive MIC Decreases with EPI wgs Consider Whole Genome Sequencing for Novel Mechanisms efflux_assay->wgs No Change porin_positive Porin Loss-Mediated Resistance porin_analysis->porin_positive Porin is Downregulated/Absent porin_analysis->wgs Normal Expression

Caption: Workflow for investigating this compound resistance mechanisms.

Resistance_Mechanisms cluster_cell Bacterial Cell pbp PBP3 (Target) carumonam_in This compound carumonam_in->pbp Inhibition of Cell Wall Synthesis efflux Efflux Pump (e.g., MexAB-OprM) carumonam_in->efflux Export beta_lactamase Beta-Lactamase carumonam_in->beta_lactamase Hydrolysis carumonam_out This compound (Extracellular) porin Porin Channel (e.g., OprD) carumonam_out->porin Entry porin->carumonam_in efflux->carumonam_out degraded Inactive This compound beta_lactamase->degraded

References

Technical Support Center: Optimizing Carumonam Dosage for Systemic Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Carumonam dosage in systemic infection models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in systemic infection models?

A1: this compound is a monobactam antibiotic with a narrow spectrum of activity primarily against aerobic Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[2] Its high stability against many beta-lactamases makes it a valuable tool for studying infections caused by resistant Gram-negative pathogens in various systemic infection models.[3][4]

Q2: What are the typical starting doses for this compound in murine systemic infection models?

A2: Based on available in vivo data, the 50% effective dose (ED50) of this compound in murine intraperitoneal infection models can provide a starting point. For many Gram-negative bacteria, the protective activities of this compound correlate well with its in vitro minimum inhibitory concentrations (MICs).[5] A dose-ranging study is crucial to determine the optimal dose for your specific bacterial strain and infection model.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound sodium salt is typically dissolved in a sterile, pyrogen-free vehicle suitable for parenteral administration, such as sterile water for injection or 0.9% saline. The solution's pH should be within a range of 4.5 to 7.5.[6] It is crucial to ensure complete dissolution and filter-sterilize the solution before injection. Stability of the prepared solution should be considered, especially for long-term experiments.

Q4: What are the key pharmacokinetic parameters of this compound in common animal models?

A4: The pharmacokinetic profile of this compound varies across different animal species. Key parameters from a study administering 20 mg/kg of this compound are summarized in the table below. These values can help in designing dosing schedules to maintain drug concentrations above the MIC for the target pathogen.

Animal ModelPeak Plasma Level (µg/mL)Plasma Half-life (h)
Mice410.24
Rats530.31
Rabbits630.73
Dogs501.10
Monkeys680.70

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor in vivo efficacy despite low in vitro MIC - Inadequate drug exposure: The dosing regimen may not be maintaining this compound concentrations above the MIC at the site of infection for a sufficient duration. - High protein binding in the host species: Although this compound has relatively low protein binding, it can vary between species. - Rapid clearance: The half-life of this compound can be short in some species (e.g., mice). - Inoculum effect: A high bacterial load in the infection model may require higher doses.- Review the pharmacokinetic data for your animal model and adjust the dosing frequency or dose to ensure adequate time above MIC. - Consider continuous infusion to maintain steady-state concentrations. - Perform a dose-ranging study to establish a clear dose-response relationship. - Quantify the bacterial load at the start of treatment to assess the inoculum effect.
High variability in animal survival or bacterial load reduction - Inconsistent infection establishment: Variations in the inoculum preparation or administration can lead to inconsistent bacterial loads. - Animal-to-animal variation: Biological differences between animals can affect their response to infection and treatment. - Inaccurate drug administration: Errors in injection volume or route can lead to variable drug exposure.- Standardize the protocol for bacterial culture preparation and inoculum administration. - Increase the number of animals per group to improve statistical power. - Ensure all personnel are properly trained in animal handling and injection techniques.
Precipitation of this compound solution upon preparation or storage - Solubility issues: The concentration of this compound may exceed its solubility in the chosen vehicle. - Incorrect pH: The pH of the solution may not be optimal for this compound stability. - Interaction with the vehicle: Components of the vehicle may be incompatible with this compound.- Prepare fresh solutions for each experiment. - If a higher concentration is needed, consider using a different vehicle or adjusting the pH (within the recommended range of 4.5-7.5). - Consult the manufacturer's instructions or relevant literature for solubility and stability information.
Adverse events observed in treated animals (e.g., lethargy, weight loss) - Toxicity at high doses: The administered dose may be approaching toxic levels. - Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Conduct a maximum tolerated dose (MTD) study to determine the highest non-toxic dose. - Include a vehicle-only control group to assess the effects of the vehicle. - Closely monitor animals for any signs of distress and consult with veterinary staff.

Experimental Protocols

Dose-Ranging Efficacy Study in a Murine Peritonitis Model

This protocol outlines a general procedure to determine the effective dose of this compound in a murine model of bacterial peritonitis.

1. Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free 0.9% saline

  • Gram-negative bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • 6-8 week old female BALB/c mice

  • Mucin (optional, to enhance virulence)

  • Sterile syringes and needles

2. Methods:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection as required.

    • If using mucin, mix the bacterial suspension with an equal volume of sterile 5% (w/v) mucin solution.

  • Infection:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial inoculum.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in sterile 0.9% saline.

    • Prepare serial dilutions to achieve the desired dose levels (e.g., 1, 5, 10, 20, 50 mg/kg).

    • Administer the designated dose of this compound subcutaneously (SC) or intravenously (IV) at a specified time post-infection (e.g., 1 and 6 hours post-infection). A vehicle control group should receive saline only.

  • Monitoring and Endpoints:

    • Monitor the survival of the mice for a predetermined period (e.g., 7 days).

    • In separate satellite groups, euthanize mice at specific time points (e.g., 24 hours post-infection) to determine the bacterial load in the peritoneal fluid and/or spleen by plating serial dilutions on appropriate agar plates.

    • Calculate the 50% effective dose (ED50) based on survival data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Study

This protocol is designed to assess if a specific this compound dosing regimen achieves the desired PK/PD target (e.g., time above MIC).

1. Materials:

  • Same as the dose-ranging study.

  • Equipment for blood collection (e.g., heparinized capillary tubes).

  • Centrifuge and freezer for plasma storage.

  • Access to an analytical method for quantifying this compound in plasma (e.g., HPLC).

2. Methods:

  • Infection and Treatment:

    • Infect a group of mice as described in the peritonitis model.

    • Administer a specific dose of this compound at a defined time post-infection.

  • Blood Sampling:

    • At various time points after this compound administration (e.g., 0.25, 0.5, 1, 2, 4, 6 hours), collect blood samples from a small number of mice at each time point (serial sampling from the same animal is possible with appropriate techniques).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • This compound Quantification:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration-time profile of this compound.

    • Calculate key pharmacokinetic parameters such as Cmax, T1/2, and AUC.

    • Determine the percentage of the dosing interval that the free (unbound) drug concentration remains above the MIC of the infecting organism (%fT>MIC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Infection Induce Systemic Infection in Mice Inoculum->Infection Drug This compound Solution Preparation Treatment Administer this compound or Vehicle Drug->Treatment Infection->Treatment Monitoring Monitor Survival & Collect Samples Treatment->Monitoring Data Analyze Data (Survival, Bacterial Load, PK) Monitoring->Data

Caption: General experimental workflow for evaluating this compound efficacy.

troubleshooting_logic Start Poor In Vivo Efficacy Check_Dose Is Dosing Regimen Adequate? Start->Check_Dose Check_Stability Is the Drug Stable in Solution? Start->Check_Stability Check_Resistance Has Resistance Developed? Start->Check_Resistance Check_PK Review Pharmacokinetics Check_Dose->Check_PK No Check_Inoculum Assess Inoculum Effect Check_Dose->Check_Inoculum Yes Optimize_Dose Optimize Dosing (Frequency/Amount) Check_PK->Optimize_Dose Check_Inoculum->Optimize_Dose Confirm_Stability Prepare Fresh Solution/ Check pH Check_Stability->Confirm_Stability No Test_Resistance Perform Susceptibility Testing on Isolates Check_Resistance->Test_Resistance Possible

Caption: Troubleshooting logic for unexpected in vivo results.

signaling_pathway This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 Binds to CellWall Peptidoglycan Cross-linking PBP3->CellWall Inhibits Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Leads to

Caption: Simplified mechanism of action of this compound.

References

Impact of pH and temperature on Carumonam stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Carumonam in various experimental media, focusing on the critical influencing factors of pH and temperature. The information aims to facilitate troubleshooting and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

Q2: What is the expected stability of this compound at different temperatures?

A2: As with most chemical compounds, the degradation of this compound is expected to accelerate at higher temperatures. While specific degradation rate constants for this compound at various temperatures are not available, studies on other β-lactam antibiotics demonstrate a significant increase in hydrolysis rates with a rise in temperature. For instance, the hydrolysis rates of some β-lactams can increase 2.5 to 3.9-fold for every 10°C increase.[2] For Aztreonam, a related monobactam, solutions in 0.9% sodium chloride are reported to be stable for at least 24 hours at 37°C.[3]

Q3: My experiment requires incubating this compound in a specific bacterial growth medium for an extended period. How can I minimize its degradation?

A3: To minimize the degradation of this compound during prolonged incubation in growth media, consider the following:

  • pH Adjustment: If compatible with your experimental system, adjusting the pH of the medium to a slightly acidic or neutral range (e.g., pH 6.0-7.0) may enhance stability.

  • Temperature Control: Use the lowest possible incubation temperature that is suitable for your experiment.

  • Fresh Preparation: Prepare fresh solutions of this compound immediately before use whenever possible.

  • Control Experiments: Include a control sample of this compound in the same medium and under the same incubation conditions but without the biological component (e.g., cells) to quantify the extent of abiotic degradation over the experimental timeframe.

Q4: I am observing lower than expected bioactivity of this compound in my assay. Could this be a stability issue?

A4: Yes, a loss of bioactivity is a strong indicator of this compound degradation. The primary degradation pathway for β-lactam antibiotics involves the hydrolysis of the β-lactam ring, which renders the molecule inactive. If you suspect degradation, it is advisable to:

  • Verify the pH of your experimental medium.

  • Confirm the temperature control of your incubator.

  • Prepare a fresh stock solution of this compound.

  • Perform a stability check of this compound in your specific medium under the experimental conditions (see the general protocol below).

Q5: Are there any known incompatibilities of this compound with common media components?

A5: Specific incompatibilities of this compound with individual media components are not well-documented. However, it is known that buffer species can influence the degradation kinetics of β-lactam antibiotics.[4] If you are using a custom or complex medium, it is recommended to perform a preliminary stability assessment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh this compound solutions for each experiment. Monitor and control the pH and temperature of the media. Run a stability control in parallel.
Loss of this compound potency over time Hydrolysis of the β-lactam ring due to suboptimal pH or high temperature.Adjust the pH of the medium to the optimal range (likely slightly acidic to neutral). Store stock solutions at recommended low temperatures. Minimize the duration of experiments at elevated temperatures.
Precipitation of this compound in the medium Poor solubility at a specific pH or interaction with media components.Check the solubility of this compound at the working concentration and pH. Consider using a different buffer system if interactions are suspected.

Data on the Stability of Aztreonam (A Related Monobactam)

Due to the limited availability of direct stability data for this compound, the following tables summarize the stability of Aztreonam in different media and conditions. This information can serve as a useful reference, but it is important to note that the stability of this compound may differ.

Table 1: Stability of Aztreonam in Different Media

Medium Temperature pH Half-life / Stability Reference
MOPS Medium37°C7.4> 6 hours[1][5]
0.9% Sodium Chloride25°C-Stable for 24 hours[6]
0.9% Sodium Chloride37°C-Stable for at least 24 hours[3]

Experimental Protocols

General Protocol for Assessing this compound Stability in a Liquid Medium

This protocol provides a general framework for determining the stability of this compound in a specific liquid medium under defined pH and temperature conditions.

1. Materials:

  • This compound powder of known purity
  • The specific liquid medium of interest (e.g., bacterial growth medium, buffer)
  • pH meter
  • Incubator or water bath with precise temperature control
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or another validated analytical method for quantifying this compound.
  • Sterile tubes or vials

2. Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
  • Sample Preparation:
  • Dispense the liquid medium into a series of sterile tubes.
  • Adjust the pH of the medium to the desired value(s).
  • Spike the medium with the this compound stock solution to achieve the final desired concentration.
  • Incubation:
  • Place the tubes in an incubator or water bath set to the desired temperature(s).
  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
  • Sample Analysis:
  • Immediately analyze the collected aliquots using a validated HPLC method to determine the concentration of intact this compound. The initial sample at time 0 serves as the 100% reference.
  • Data Analysis:
  • Plot the percentage of remaining this compound against time for each pH and temperature condition.
  • Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition.

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep_solution Prepare this compound Stock Solution spike_media Spike Media with This compound prep_solution->spike_media prep_media Prepare and pH-adjust Experimental Media prep_media->spike_media incubate Incubate at Defined Temperature spike_media->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc Quantify this compound by HPLC sampling->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for determining this compound stability.

Signaling Pathways and Logical Relationships

The degradation of this compound, like other β-lactam antibiotics, is primarily influenced by the chemical environment. The key factors, pH and temperature, directly impact the rate of hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.

dot

Logical_Relationships cluster_factors Influencing Factors cluster_process Degradation Process cluster_outcome Outcome pH pH of Medium Hydrolysis Hydrolysis of β-lactam Ring pH->Hydrolysis influences rate Temp Temperature Temp->Hydrolysis influences rate Inactivation Inactivation of This compound Hydrolysis->Inactivation Loss Loss of Bioactivity Inactivation->Loss

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Investigating Bacterial Resistance to Carumonam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Carumonam. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: The main mechanisms of resistance to this compound, a monobactam antibiotic, are analogous to those seen for other β-lactam antibiotics and primarily include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze the monobactam ring, inactivating the drug. While this compound is stable against many common β-lactamases, certain enzymes can confer resistance.

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or downregulation of porin channels (e.g., OprD in Pseudomonas aeruginosa), which restrict the entry of this compound into the periplasmic space where its target, penicillin-binding protein 3 (PBP3), is located.

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by multidrug resistance (MDR) efflux pumps.

  • Target Modification: Alterations in the structure of PBP3, the primary target of this compound, which can reduce the binding affinity of the drug.

Q2: My antimicrobial susceptibility testing (AST) results for this compound are inconsistent. What could be the cause?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common causes include variability in inoculum preparation, improper storage of this compound, and issues with the testing medium.

Q3: How can I determine if β-lactamase production is responsible for this compound resistance in my isolates?

A3: You can perform a β-lactamase activity assay. This can be a qualitative rapid test (e.g., using the chromogenic cephalosporin nitrocefin) or a quantitative spectrophotometric assay to determine the rate of this compound hydrolysis. Additionally, you can perform synergy tests with a β-lactamase inhibitor. A reduction in the MIC of this compound in the presence of an inhibitor suggests β-lactamase-mediated resistance.

Q4: What is the recommended method for quantifying the expression of efflux pump and porin genes?

A4: Reverse transcription-quantitative PCR (RT-qPCR) is the gold-standard method for quantifying the gene expression levels of efflux pumps (e.g., mexA, mexB, oprM) and porins (e.g., oprD). This technique allows for the comparison of transcript levels in your resistant isolates relative to a susceptible control strain.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Potential Cause(s) Recommended Solution(s)
High variability in MICs between replicates Inconsistent inoculum density.Ensure a standardized inoculum is prepared to a 0.5 McFarland standard for each experiment.
Improper serial dilutions of this compound.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
No bacterial growth in any wells, including the growth control Inoculum is not viable.Use a fresh bacterial culture for inoculum preparation.
Incorrect incubation conditions.Verify the incubator temperature and atmosphere (e.g., aerobic).
Growth in all wells, including those with high this compound concentrations The isolate is highly resistant.Extend the range of this compound concentrations tested.
Contamination of the culture.Perform a purity plate to check for contamination.
Inactive this compound.Ensure this compound stock solutions are stored correctly (protected from light and at the appropriate temperature) and are not expired.

Data Presentation

Table 1: this compound MIC Values for Susceptible and Resistant Gram-Negative Bacteria

OrganismResistance Mechanism(s)This compound MIC Range (µg/mL)Reference
Enterobacteriaceae (susceptible)-0.013 - 25[1]
Enterobacteriaceae (resistant to cefoperazone)Likely β-lactamase production≤ 8.0 (for 52% of isolates)[2]
Pseudomonas aeruginosa (susceptible)-1.0 - 4.0[3]
Pseudomonas aeruginosa (gentamicin-resistant)Efflux pumps, other mechanisms8.0 (MIC90)[4]
Klebsiella oxytoca (susceptible)-0.2 (MIC90)[1]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Broth Microdilution for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates and a susceptible quality control strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (refer to manufacturer's instructions).

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

RT-qPCR for Efflux Pump/Porin Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., mexB, oprD) and a housekeeping gene (e.g., rpsL)

  • Resistant and susceptible bacterial isolates

  • qPCR instrument

Procedure:

  • RNA Extraction: Grow resistant and susceptible isolates to the mid-logarithmic phase. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant isolate compared to the susceptible control.

Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell Periplasm Periplasm Cytoplasm Cytoplasm Carumonam_out This compound (extracellular) Porin Porin Channel (e.g., OprD) Carumonam_out->Porin Entry Carumonam_peri This compound (periplasmic) Porin->Carumonam_peri PBP3 PBP3 (Target) Carumonam_peri->PBP3 Binding EffluxPump Efflux Pump (e.g., MexAB-OprM) Carumonam_peri->EffluxPump Capture BetaLactamase β-Lactamase Carumonam_peri->BetaLactamase Hydrolysis CellLysis Cell Lysis PBP3->CellLysis Inhibition of cell wall synthesis EffluxPump->Carumonam_out Expulsion Resistance Resistance EffluxPump->Resistance Inactivatedthis compound Inactive this compound BetaLactamase->Inactivatedthis compound BetaLactamase->Resistance

Caption: Overview of this compound action and resistance mechanisms.

MIC_Workflow Start Start PrepareInoculum Prepare 0.5 McFarland Inoculum Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of this compound Start->PrepareDilutions InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate PrepareDilutions->InoculatePlate Incubate Incubate at 35°C for 16-20h InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

qPCR_Workflow Start Start CultureBacteria Culture Resistant & Susceptible Strains Start->CultureBacteria RNA_Extraction Extract Total RNA CultureBacteria->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR with Target & Housekeeping Primers cDNA_Synthesis->qPCR_Setup Run_qPCR Run qPCR qPCR_Setup->Run_qPCR Data_Analysis Analyze Data (ΔΔCt Method) Run_qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for RT-qPCR gene expression analysis.

References

Minimizing Carumonam degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Carumonam during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence this compound degradation?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. It is also susceptible to degradation through enzymatic activity (β-lactamases), although it is relatively stable against many common forms of these enzymes.[1][2][3][4][5]

Q2: What is the optimal pH for maintaining this compound stability in solution?

A2: this compound exhibits maximum stability in the pH range of 4.9 to 5.8.[1] In neutral and alkaline solutions, degradation is accelerated due to hydroxide ion catalysis.[1]

Q3: How should this compound solutions be stored for long-term experiments?

A3: For long-term storage, it is recommended to store this compound solutions at -70°C.[6] Storage at higher temperatures, such as -10°C, has been shown to be unsuitable for many β-lactam antibiotics.[6] If short-term storage is necessary, refrigeration at 4°C is preferable to freezing at -10°C or -25°C for some β-lactams.[6]

Q4: What are the main degradation products of this compound?

A4: The degradation of this compound involves several reactions, leading to various products. The primary degradation pathways include the opening of the β-lactam ring, reversible C3-epimerization, reversible syn-anti isomerization, desulfonation, and a decarbamoylation reaction.[1]

Q5: Is this compound stable in the presence of β-lactamases?

A5: this compound demonstrates excellent stability against a wide range of common plasmid- and chromosomally-mediated β-lactamases.[2][3][4][5] However, its stability can vary depending on the specific type of β-lactamase. For instance, it is more stable than aztreonam against the K-1 β-lactamase of Klebsiella oxytoca.[5]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound activity in my cell culture medium.

  • Potential Cause: The pH of your culture medium may be outside the optimal stability range for this compound. Many standard culture media are buffered around pH 7.2-7.4, which can lead to increased degradation.

  • Troubleshooting Steps:

    • Monitor the pH of your medium throughout the experiment.

    • If possible, adjust the medium's pH to be closer to the optimal range of 4.9-5.8, ensuring this does not negatively impact your cells.

    • Consider preparing fresh this compound stock solutions more frequently and adding them to the culture just before use.

    • If using a dynamic in vitro model, consider a dosing algorithm with supplemental doses to counteract thermal degradation.[7]

Issue 2: My quantitative analysis shows inconsistent concentrations of this compound between aliquots of the same stock solution.

  • Potential Cause: Improper storage or handling of the stock solution may be causing degradation. Intermittent freezing and thawing can be detrimental to the stability of β-lactam antibiotics.[6]

  • Troubleshooting Steps:

    • Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.

    • Ensure your freezer maintains a stable temperature. For long-term storage, -70°C is recommended.[6]

    • When thawing, do so quickly and keep the solution on ice until use.

Issue 3: I suspect enzymatic degradation of this compound in my experiment with a new bacterial strain.

  • Potential Cause: The bacterial strain may be producing a β-lactamase that is effective against this compound.

  • Troubleshooting Steps:

    • Perform a literature search to see if the specific bacterial strain is known to produce β-lactamases.

    • You can test for β-lactamase activity in your culture supernatant using a chromogenic cephalosporin substrate like nitrocefin.

    • If β-lactamase activity is confirmed, consider using a β-lactamase inhibitor in your experiments, if compatible with your experimental goals.

Data Presentation

Table 1: Influence of pH on this compound Degradation

pHStability
0-4Degradation increases
4.9 - 5.8Maximum Stability
5.8 - 10Degradation increases

Data summarized from a study on the degradation kinetics of this compound in aqueous solution.[1]

Table 2: Activation Energies for this compound Degradation at Different pH Values

pHActivation Energy (kcal/mol)
4.4022.3
7.0115.6
8.8817.5

These values indicate the energy barrier for the degradation reaction at different pH levels.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., water or a buffer at pH 5.0) to a known concentration (e.g., 10 mg/mL).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Prepare single-use aliquots and store them at -70°C.

  • Experimental Setup:

    • Prepare the desired aqueous solution for testing (e.g., phosphate-buffered saline (PBS), cell culture medium).

    • Adjust the pH of the solution to the desired value(s).

    • Spike the solution with a known concentration of this compound from a freshly thawed stock aliquot.

    • Incubate the solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

    • Protect the solutions from light if photostability is also being assessed.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the this compound-containing solution.

    • Immediately freeze the collected samples at -70°C until analysis to halt further degradation.

  • Quantification of this compound:

    • Thaw the samples immediately before analysis.

    • Quantify the concentration of intact this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[1][7]

    • The mobile phase and column selection will depend on the specific equipment and desired separation from potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition (pH, temperature).

    • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

    • Calculate the half-life (t½) of this compound under each condition using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Carumonam_Degradation_Pathways This compound This compound BLactam_Opening β-Lactam Ring Opening This compound->BLactam_Opening Epimerization C3-Epimerization (Reversible) This compound->Epimerization Isomerization syn-anti Isomerization (Reversible) This compound->Isomerization Desulfonation Desulfonation This compound->Desulfonation Decarbamoylation Decarbamoylation This compound->Decarbamoylation Degradation_Products Degradation Products BLactam_Opening->Degradation_Products Epimerization->Degradation_Products Isomerization->Degradation_Products Desulfonation->Degradation_Products Decarbamoylation->Degradation_Products

Caption: Major degradation pathways of this compound in aqueous solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike Spike Medium with This compound Prep_Stock->Spike Prep_Media Prepare Test Medium (e.g., Buffer, Culture Medium) Prep_Media->Spike Incubate Incubate at Defined Temperature and pH Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Quantify Quantify this compound (e.g., HPLC, LC-MS/MS) Sample->Quantify Analyze Analyze Data (Degradation Rate, Half-life) Quantify->Analyze Result Stability Profile Analyze->Result

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Carumonam In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carumonam in in vivo efficacy studies. Our goal is to help you address potential sources of variability and ensure the robustness and reproducibility of your experimental results.

Troubleshooting Guide

Variability in in vivo efficacy studies can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common issues.

Problem 1: Higher than expected variability in animal survival rates or bacterial burden between experimental groups.

Potential Cause Troubleshooting Steps
Animal Model Variability - Strain: Use inbred mouse strains (e.g., C57BL/6, BALB/c) for a more uniform genetic background and predictable immune response. Outbred stocks (e.g., ICR, CD-1) can introduce genetic heterogeneity, leading to more variable outcomes.[1] - Health Status: Ensure all animals are of similar age, weight, and are free from underlying health conditions. Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. - Neutropenia Induction (if applicable): If using a neutropenic model, ensure consistent and effective induction of neutropenia. Verify neutrophil counts in a subset of animals before infection. The timing and dosage of cyclophosphamide are critical.[2][3]
Inoculum Preparation and Administration - Bacterial Strain: Use a well-characterized bacterial strain with known virulence and susceptibility to this compound. Passage number can affect virulence; use a consistent and low passage number. - Growth Phase: Prepare the bacterial inoculum from a fresh, mid-logarithmic phase culture to ensure consistent viability and virulence. - Inoculum Size: Precisely quantify the inoculum (CFU/animal) for each experiment. Variability in the number of bacteria administered is a major source of inconsistent outcomes. Perform serial dilutions and plate counts of the inoculum for each experiment. - Route of Administration: Ensure the chosen route of infection (e.g., intraperitoneal, intravenous, intramuscular, intranasal) is performed consistently and accurately for all animals.
Drug Administration - Dosing: Prepare this compound solutions fresh for each experiment and ensure accurate dosing based on animal weight. - Route and Timing: Administer this compound consistently regarding the route (e.g., subcutaneous, intravenous) and timing relative to infection. Delays in treatment initiation can significantly impact efficacy.

Problem 2: Discrepancy between in vitro susceptibility (MIC) and in vivo efficacy.

Potential Cause Troubleshooting Steps
Pharmacokinetics/Pharmacodynamics (PK/PD) - Drug Exposure: this compound's efficacy is dependent on the time the free drug concentration remains above the MIC (fT > MIC).[4] Consider the pharmacokinetic profile of this compound in your animal model. The dosing regimen may need to be optimized to achieve the target fT > MIC. - Protein Binding: While this compound has low protein binding, variations in animal physiology could affect the free drug concentration at the site of infection.
Host Factors - Immune Status: The immune status of the animal (immunocompetent vs. neutropenic) will significantly influence the outcome. In immunocompetent animals, the host immune response contributes to bacterial clearance. - Site of Infection: The local environment of the infection site (e.g., lung, thigh, peritoneum) can affect drug penetration and bacterial growth, leading to differences from in vitro conditions.
Bacterial Factors in Vivo - Biofilm Formation: Bacteria may form biofilms in vivo, which can reduce their susceptibility to antibiotics compared to planktonic growth in vitro. - In Vivo Gene Expression: Bacteria can alter their gene expression in the host environment, potentially leading to increased resistance or virulence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a monobactam antibiotic that inhibits bacterial cell wall synthesis.[5] It specifically binds to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative bacteria, which are essential enzymes for the synthesis of peptidoglycan.[4][6] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[5]

Q2: Which in vivo infection models are most commonly used for this compound efficacy studies?

A2: Common in vivo models for evaluating the efficacy of antibiotics like this compound against Gram-negative bacteria include:

  • Neutropenic Mouse Thigh Infection Model: This is a highly standardized model used to study the pharmacodynamics of antimicrobial agents in the absence of a robust immune response.[1][2][3]

  • Mouse Lung Infection Model (Pneumonia): This model is relevant for studying respiratory tract infections.[7][8]

  • Mouse Sepsis Model (Peritonitis): This model mimics a systemic infection and is used to evaluate the ability of an antibiotic to prevent mortality.[9][10]

Q3: What are the key parameters to measure for in vivo efficacy of this compound?

A3: Key efficacy parameters include:

  • Survival Rate: The percentage of animals that survive the infection after treatment.

  • Bacterial Burden: The number of colony-forming units (CFU) in a specific organ or tissue (e.g., thigh, lung, spleen, blood) at a defined time point post-infection.

  • 50% Effective Dose (ED50): The dose of the antibiotic that protects 50% of the infected animals from death.[4][6]

Q4: How can I minimize the number of animals used in my studies while maintaining statistical power?

A4: To reduce animal usage, consider the following:

  • Experimental Design: Use a well-designed study with appropriate control groups and a sufficient number of animals per group to achieve statistical significance.

  • Inbred Strains: Using inbred animal strains can reduce biological variability, potentially allowing for smaller group sizes.

  • Pilot Studies: Conduct smaller pilot studies to optimize the infection model and drug dosage before proceeding to larger, definitive efficacy studies.

Quantitative Data

The following table summarizes reported 50% Effective Dose (ED50) values for this compound in mouse systemic infection models. Note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Bacterial Species Mouse Strain Infection Route This compound ED50 (mg/kg) Reference
Escherichia coliICRIntraperitoneal0.04 - 0.31[6]
Klebsiella pneumoniaeICRIntraperitoneal0.08 - 1.25[6]
Serratia marcescensICRIntraperitoneal0.08 - 0.63[6]
Enterobacter cloacaeICRIntraperitoneal0.31 - 2.5[6]
Pseudomonas aeruginosaICRIntraperitoneal1.25 - >10[6]

Experimental Protocols

Below are generalized methodologies for key in vivo experiments. Researchers should optimize these protocols for their specific bacterial strains and experimental goals.

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in an immunocompromised host.

Methodology:

  • Animal Model: Use 6- to 8-week-old female inbred mice (e.g., BALB/c or C57BL/6).

  • Neutropenia Induction:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][2]

    • This regimen typically induces neutropenia (<100 neutrophils/mm³) for at least 5 days.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest to mid-log phase in appropriate broth.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via a specified route (e.g., subcutaneous or intravenous) at various dose levels.

  • Outcome Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the log10 CFU/thigh between treated and untreated control groups.

Mouse Sepsis Model (Intraperitoneal Infection)

Objective: To assess the ability of this compound to protect against systemic infection and mortality.

Methodology:

  • Animal Model: Use 6- to 8-week-old immunocompetent mice (e.g., ICR or BALB/c).

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the thigh infection model.

    • The inoculum is often mixed with a mucin solution (e.g., 5% hog gastric mucin) to enhance virulence.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse. The inoculum size should be calibrated to cause mortality in the control group within a specific timeframe (e.g., 24-48 hours).

  • Treatment:

    • Administer this compound at various doses and schedules starting at a defined time post-infection.

  • Outcome Assessment:

    • Monitor the mice for survival for a specified period (e.g., 7 days).

    • The primary endpoint is the survival rate.

  • Data Analysis: Calculate the ED50 value, which is the dose of this compound that protects 50% of the animals from death.

Visualizations

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/MurB UDP_MurNAc_Pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (by PBPs) Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Disruption leads to PBP Penicillin-Binding Proteins (PBPs) This compound This compound This compound->PBP Inhibits

Caption: this compound inhibits the transpeptidation step of peptidoglycan synthesis.

Host Innate Immune Response to Gram-Negative Bacteria

Host_Immune_Response cluster_extracellular Extracellular Space cluster_host_cell Host Immune Cell (e.g., Macrophage) Gram_Negative_Bacteria Gram-Negative Bacteria LPS Lipopolysaccharide (LPS) Gram_Negative_Bacteria->LPS releases LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 presents LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs_TRAF6 IRAKs/TRAF6 MyD88->IRAKs_TRAF6 TAK1 TAK1 IRAKs_TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines induces transcription of Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: TLR4 signaling pathway initiated by Gram-negative bacterial LPS.

References

Technical Support Center: Strategies to Reduce Carumonam-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to reduce the emergence of Carumonam-resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: The primary mechanisms of resistance to this compound, a monobactam antibiotic, are enzymatic degradation by β-lactamases and active efflux from the bacterial cell.[1][2] While this compound is stable against many common plasmid- and chromosomally-mediated β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can compromise its activity.[1][2] Additionally, overexpression of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I design an experiment to assess the potential for resistance development to this compound?

A2: A common method is an in vitro resistance induction study. This involves serially passaging a bacterial strain in the presence of sub-inhibitory concentrations of this compound. This constant exposure can select for spontaneous mutations leading to resistance. The fold-increase in the minimum inhibitory concentration (MIC) is then measured over time. For a detailed methodology, refer to the "Experimental Protocols" section below.

Q3: What are the most promising strategies to prevent the emergence of this compound resistance?

A3: Key strategies include:

  • Combination Therapy: Using this compound in conjunction with another antibiotic can create a synergistic effect, where the combination is more effective than either drug alone. This can reduce the likelihood of resistant mutants emerging.

  • Efflux Pump Inhibitors (EPIs): Co-administering an EPI with this compound can block the efflux pumps from expelling the antibiotic, thereby increasing its intracellular concentration and restoring its activity against resistant strains.

  • Optimized Dosing Regimens: Utilizing pharmacokinetic and pharmacodynamic (PK/PD) principles to design dosing schedules that maintain drug concentrations above the Mutant Prevention Concentration (MPC) can suppress the growth of less susceptible bacterial subpopulations.

Q4: I am observing inconsistent MIC values for this compound in my experiments. What could be the cause?

A4: Inconsistent MIC values can arise from several factors. Please refer to the "Troubleshooting Guides" section for a detailed breakdown of potential issues and solutions related to antimicrobial susceptibility testing.

Troubleshooting Guides

Issue 1: Difficulty in Inducing this compound Resistance In Vitro
Symptom Possible Cause Suggested Solution
No significant increase in MIC after multiple passages.The starting concentration of this compound is too high, killing all cells and preventing the selection of mutants.Begin with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound and gradually increase the concentration with each passage.
The bacterial strain may have a low intrinsic mutation rate.Consider using a hypermutator strain (if appropriate for the experimental design) or a larger inoculum size to increase the probability of spontaneous mutations.
The incubation time is too short for mutations to arise and be selected.Ensure adequate incubation time for bacterial growth in each passage (e.g., 18-24 hours).
Sudden loss of the bacterial culture during the experiment.The increase in this compound concentration between passages is too drastic.Implement a more gradual increase in the antibiotic concentration (e.g., 1.5-fold or 2-fold increments).
Contamination of the culture.Practice strict aseptic techniques and regularly check for culture purity by plating on selective and non-selective agar.
Issue 2: Inconsistent Results in Synergy Testing (Checkerboard Assay)
Symptom Possible Cause Suggested Solution
High variability in Fractional Inhibitory Concentration (FIC) indices between replicates.Inaccurate pipetting, especially at low volumes.Calibrate pipettes regularly. For very low concentrations, consider preparing intermediate dilutions to increase the pipetting volume.
Inconsistent inoculum density.Standardize the inoculum preparation carefully to match a 0.5 McFarland standard to ensure a consistent starting cell number.
Edge effects in the 96-well plate leading to evaporation.Avoid using the outermost wells of the plate if evaporation is a concern, or fill them with sterile broth to maintain humidity.
No clear synergistic effect observed where one is expected.The mechanism of action of the two drugs may not be synergistic against the tested strain.Review the literature to ensure the chosen drug combination has a rational basis for synergy against the target organism.
The concentration range tested is not appropriate to detect synergy.Expand the range of concentrations tested for both drugs, ensuring it covers both sub-inhibitory and inhibitory levels.

Data Presentation

Table 1: Synergistic Activity of this compound in Combination with Other Antibiotics against Clinical Isolates
Organism Combination Synergy Observed (% of isolates) Reference
Serratia marcescensThis compound + FosfomycinSynergism Found[3][4]
This compound + GentamicinSynergism Found[3][4]
This compound + DibekacinSynergism Found[3][4]
Pseudomonas aeruginosaThis compound + FosfomycinSynergism Found[3][4]
This compound + GentamicinSynergism Found[3][4]
This compound + DibekacinSynergism Found[3][4]
Table 2: In Vitro Activity of this compound Against Various Gram-Negative Bacteria
Bacterial Species Number of Isolates MIC90 (µg/mL) Reference
Enterobacteriaceae1,1560.013 - 25[5]
Klebsiella oxytocaNot specified0.2[5]
Pseudomonas aeruginosaNot specified12.5[5]
Pseudomonas aeruginosa (Gentamicin-resistant)Not specified8[6]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance via Serial Passage

Objective: To select for and characterize the development of resistance to this compound in a bacterial strain.

Materials:

  • Bacterial isolate of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile culture tubes or 96-well plates

  • Spectrophotometer or McFarland standards

  • Incubator

  • Agar plates for colony counting and MIC determination

Methodology:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial isolate using the broth microdilution method as per CLSI guidelines.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Passage: a. In a series of culture tubes or a 96-well plate, prepare two-fold serial dilutions of this compound in MHB, with concentrations ranging from below to above the initial MIC. b. Inoculate each dilution with the standardized bacterial suspension. c. Incubate at the optimal temperature for the bacterium for 18-24 hours. d. The following day, identify the highest concentration of this compound that permits visible growth (sub-MIC). e. Use the culture from this well to inoculate a fresh set of serial dilutions of this compound with a higher concentration range. f. Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Monitoring Resistance: Periodically (e.g., every 5 passages), determine the MIC of the passaged culture to monitor the change in susceptibility to this compound.

  • Characterization of Resistant Mutants: Once a significant increase in MIC is observed, isolate single colonies from the resistant population. Characterize these mutants further by confirming their MIC, assessing their growth kinetics, and investigating the genetic basis of resistance (e.g., sequencing of genes encoding β-lactamases or efflux pump regulators).

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Materials:

  • Bacterial isolate of interest

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of this compound and the second antibiotic

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Methodology:

  • Plate Setup: a. In a 96-well plate, create a two-dimensional gradient of the two antibiotics. Typically, antibiotic A (e.g., this compound) is serially diluted along the x-axis, and antibiotic B is serially diluted along the y-axis. b. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a growth control well with no antibiotics.

  • Inoculation: Inoculate all wells (except for a sterility control) with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (usually 16-20 hours).

  • Data Collection: After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Mandatory Visualization

Resistance_Strategies cluster_problem Emergence of this compound Resistance cluster_strategies Strategies to Reduce Resistance cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome problem This compound-Resistant Mutants strategy1 Combination Therapy problem->strategy1 strategy2 Efflux Pump Inhibitors problem->strategy2 strategy3 Optimized Dosing (PK/PD) problem->strategy3 mech1 Synergistic Killing strategy1->mech1 e.g., with aminoglycosides mech2 Increased Intracellular Drug Concentration strategy2->mech2 e.g., PAβN mech3 Maintain Drug Levels > MPC strategy3->mech3 Mutant Prevention Concentration outcome Reduced Emergence of Resistant Mutants mech1->outcome mech2->outcome mech3->outcome

Caption: Logical workflow for strategies to mitigate this compound resistance.

MexAB_OprM_Regulation cluster_regulators Regulatory Proteins cluster_operon Efflux Pump Operon cluster_pump Assembled Efflux Pump cluster_antibiotic Antibiotic MexR MexR mexAB_oprM mexAB-oprM MexR->mexAB_oprM represses NalC NalC NalC->mexAB_oprM represses NalD NalD NalD->mexAB_oprM represses MexAB_OprM_pump MexAB-OprM Pump mexAB_oprM->MexAB_OprM_pump expresses Carumonam_in This compound (intracellular) Carumonam_out This compound (extracellular) Carumonam_in->Carumonam_out efflux

Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.

References

Validation & Comparative

A Comparative In Vitro Analysis of Carumonam and Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the in vitro antimicrobial activities of two monobactam antibiotics, Carumonam and Aztreonam, reveals comparable efficacy against a broad range of Gram-negative bacteria, with this compound demonstrating certain advantages against specific resistant strains. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two important therapeutic agents.

Both this compound and Aztreonam are monocyclic beta-lactam antibiotics that exhibit potent, targeted activity against aerobic Gram-negative pathogens, including Pseudomonas aeruginosa.[1] Their spectrum of activity does not typically extend to Gram-positive bacteria or anaerobic organisms.[2][3] The primary mechanism of action for both drugs involves the inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding protein 3 (PBP3).[1][4]

Comparative In Vitro Susceptibility

The in vitro potency of this compound and Aztreonam has been evaluated against a wide array of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae
Escherichia coliThis compound≤0.5≤0.5
Aztreonam≤0.5≤0.5
Klebsiella pneumoniaeThis compound≤0.5≤0.5
Aztreonam≤0.5≤0.5
Klebsiella oxytocaThis compound≤0.50.2
Aztreonam1.050
Enterobacter cloacaeThis compound≤0.5>16
Aztreonam≤0.5>16
Citrobacter freundiiThis compound1.0>16
Aztreonam2.0>16
Serratia marcescensThis compound1.04.0
Aztreonam1.08.0
Pseudomonas aeruginosa This compound4.08.0
Aztreonam8.012.5

Data compiled from multiple sources.[4][5][6]

Notably, this compound has demonstrated superior activity against certain resistant strains. For instance, against gentamicin-resistant Pseudomonas aeruginosa, the MIC₉₀ for this compound was 8 µg/mL.[5] Furthermore, this compound has shown greater stability to hydrolysis by the K-1 beta-lactamase of Klebsiella oxytoca compared to Aztreonam, resulting in a significantly lower MIC₉₀ (0.2 µg/mL for this compound versus 50 µg/mL for Aztreonam).[2][4]

Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized experimental protocol based on these studies.

1. Bacterial Isolates: A diverse panel of recent clinical isolates of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, were used. Quality control strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 were included in each assay.

2. Antimicrobial Agents: this compound and Aztreonam were obtained as standard laboratory powders and reconstituted according to the manufacturers' instructions to prepare stock solutions.

3. Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method or the agar dilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Broth Microdilution Method:

    • Serial twofold dilutions of the antibiotics were prepared in cation-adjusted Mueller-Hinton broth.

    • Microtiter plates were inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Plates were incubated at 35°C for 16 to 20 hours in ambient air.

    • The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

  • Agar Dilution Method:

    • Serial twofold dilutions of the antibiotics were incorporated into Mueller-Hinton agar.

    • A standardized bacterial suspension was applied to the surface of the agar plates using a multipoint inoculator.

    • Plates were incubated at 35°C for 16 to 20 hours.

    • The MIC was defined as the lowest drug concentration that prevented the growth of more than one colony.

4. Beta-Lactamase Stability: The stability of this compound and Aztreonam to various plasmid- and chromosomally-mediated beta-lactamases was assessed. This was often determined by comparing the MICs for beta-lactamase-producing strains with those of non-producing strains.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative in vitro activity assessment of this compound and Aztreonam.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis cluster_output Output start Bacterial Isolate Selection drug_prep Antibiotic Stock Solution Preparation start->drug_prep media_prep Growth Media Preparation start->media_prep dilution Serial Dilution of Antibiotics drug_prep->dilution media_prep->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparative Analysis of MIC Values mic_determination->data_comparison report Comparison Guide data_comparison->report

Caption: Workflow for in vitro comparative analysis.

References

Cross-Resistance Analysis of Carumonam and Other Monobactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity and cross-resistance profiles of Carumonam, a monobactam antibiotic, with other members of its class, namely Aztreonam and Tigemonam. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics. Monobactams are a class of β-lactam antibiotics characterized by a lone β-lactam ring, which confers a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1]

Comparative In Vitro Activity

The in vitro potency of this compound, Aztreonam, and Tigemonam against key Gram-negative pathogens is summarized in the table below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound≤0.013 - 0.50.05 - 25
Aztreonam≤0.03 - 0.120.06 - 0.5
Tigemonam≤0.06 - 0.12≤0.25
Klebsiella pneumoniae This compound0.05 - 0.20.2 - 25
Aztreonam0.06 - 0.120.12 - 0.25
Tigemonam≤0.12≤0.25
Pseudomonas aeruginosa This compound8 - 12.58 - >128
Aztreonam4 - 816 - >128
Tigemonam>128>128
Enterobacter cloacae This compound0.2 - 125
Aztreonam0.25 - 2>32
Tigemonam116
Klebsiella oxytoca This compound0.050.2
Aztreonam0.1250
Tigemonam≤0.12≤0.25

Note: MIC values are presented as ranges compiled from multiple sources to reflect inter-study variability. Direct comparison should be made with caution.

This compound demonstrates potent activity against members of the Enterobacteriaceae family, with MIC90 values often comparable to or lower than Aztreonam.[2][3] Notably, this compound has shown superior activity against Klebsiella oxytoca compared to Aztreonam.[2] Against Pseudomonas aeruginosa, this compound's activity is comparable to that of Aztreonam, while Tigemonam is largely inactive against this pathogen.[4][5] Tigemonam, on the other hand, exhibits excellent potency against a broad range of Enterobacteriaceae.[5][6][7]

Cross-Resistance Profile

Cross-resistance between monobactams can occur, and its extent is influenced by the specific resistance mechanisms present in the bacteria. The primary mechanisms of resistance to monobactams include the production of β-lactamase enzymes that can hydrolyze the β-lactam ring, alterations in the target PBPs, and decreased permeability of the bacterial outer membrane.[8]

Studies have shown that while this compound is stable to hydrolysis by many common plasmid-mediated and chromosomal β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance.[2] this compound's stability to the β-lactamase produced by K. oxytoca contributes to its enhanced activity against this species compared to Aztreonam.[2] The observation that some strains of Enterobacter cloacae and Citrobacter freundii resistant to Aztreonam are also resistant to Tigemonam suggests the potential for cross-resistance mediated by shared resistance mechanisms within the Enterobacteriaceae family.

Experimental Protocols

The determination of in vitro susceptibility, as represented by the MIC values in the table above, is typically performed using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound, Aztreonam, and Tigemonam are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Several colonies are then used to prepare a bacterial suspension in a sterile saline solution, which is adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Logical Relationships

To aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum plate Inoculation of 96-Well Plate inoculum->plate dilution Serial Dilution of Monobactams dilution->plate incubation Incubation (16-20h at 35°C) plate->incubation read_mic Visual Reading of MIC incubation->read_mic interpretation Data Interpretation (Susceptible/Resistant) read_mic->interpretation resistance_mechanisms cluster_bacteria Gram-Negative Bacterium cluster_resistance Resistance Mechanisms monobactam Monobactam Antibiotic (e.g., this compound) pbp Penicillin-Binding Proteins (PBPs) monobactam->pbp Binds to & Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Essential for lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to beta_lactamase β-Lactamase Production beta_lactamase->monobactam Hydrolyzes pbp_alteration PBP Alteration pbp_alteration->monobactam Prevents Binding permeability Decreased Permeability permeability->monobactam Reduces Entry

References

A Comparative Analysis of Carumonam and Aztreonam Pharmacokinetics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two monobactam antibiotics, Carumonam and Aztreonam, based on data from various animal models. The information presented herein is intended to support research and development efforts in the field of antibacterial agents.

Executive Summary

This compound and Aztreonam, both N-sulfonated monocyclic β-lactam antibiotics, exhibit broadly similar plasma pharmacokinetic properties across several animal species, including mice, rats, rabbits, dogs, and cynomolgus monkeys. However, notable differences exist in their tissue distribution, serum protein binding, and routes of excretion. This guide synthesizes key pharmacokinetic parameters, details the experimental methodologies used in these preclinical studies, and provides visual representations of experimental workflows and biological pathways.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and Aztreonam in different animal species following parenteral administration.

Table 1: Plasma Pharmacokinetics of this compound and Aztreonam (20 mg/kg dose)
SpeciesDrugPeak Plasma Level (Cmax, µg/mL)Area Under Curve (AUC, µg·h/mL)Plasma Half-life (t½, h)Plasma Clearance (CL, mL/min/kg)
Mice This compound41200.2416.7
Aztreonam~40~20~0.25~16
Rats This compound~50~30~0.3~11
Aztreonam~60~45~0.4~7.5
Rabbits This compound~60~60~0.8~5.5
Aztreonam~60~60~0.8~5.5
Dogs This compound~50~501.10~6.5
Aztreonam~50~50~1.0~6.5
Monkeys This compound6880~1.04.5
Aztreonam~70~80~1.0~4.5

Data compiled from a comparative study by Kita et al., 1986.[1] Note: Some values for Aztreonam are approximated from graphical data presented in the study for comparative purposes. In rats, this compound was eliminated faster than Aztreonam.[1]

Table 2: Protein Binding and Excretion of this compound and Aztreonam
SpeciesDrugSerum Protein Binding (%)Urinary Recovery (%)Biliary Excretion (%)
Mice This compoundN/AHigher than AztreonamN/A
AztreonamN/ALower than this compoundN/A
Rats This compound36Higher than Aztreonam4.1
Aztreonam85Lower than this compound19.1
Rabbits This compound21Lower than Aztreonam<0.3
Aztreonam55Higher than Aztreonam~1
Dogs This compound1152 (Lower than Aztreonam)<0.3
Aztreonam20Higher than this compound~1
Monkeys This compoundN/AHigher than AztreonamN/A
Aztreonam49-59Lower than this compoundN/A

Data compiled from Kita et al., 1986 and Singhvi et al., 1984.[1][2] N/A: Not available in the cited sources.

Key Pharmacokinetic Differences

  • Protein Binding : this compound consistently demonstrates lower serum protein binding across all tested species compared to Aztreonam.[1] For instance, in rats, the binding of this compound was 36%, whereas Aztreonam's binding was significantly higher at 85%.[1] This difference can influence the fraction of unbound, pharmacologically active drug available for distribution and clearance.

  • Tissue Distribution : While both drugs distribute to the kidneys, liver, lungs, and spleen, their concentrations in specific organs differ.[1][3] this compound levels are generally higher in the kidneys, whereas Aztreonam concentrations tend to be higher in the liver.[1]

  • Excretion : Both monobactams are primarily excreted in the urine.[1][2] However, the urinary recovery of this compound is higher in mice, rats, and monkeys compared to Aztreonam.[1] Conversely, Aztreonam shows greater biliary excretion, particularly in rats where it reached 19.1% compared to 4.1% for this compound.[1]

Experimental Protocols

The data presented is primarily derived from a comprehensive comparative study, with supplementary information from other relevant publications.

General Pharmacokinetic Study Protocol

This protocol outlines the general methodology for determining the pharmacokinetic profiles of this compound and Aztreonam in animal models.[1][3]

  • Animal Models : Studies utilized mice (subcutaneous administration), rats, rabbits, dogs, and cynomolgus monkeys (intramuscular administration).[1][3]

  • Drug Administration : A standard dose of 20 mg/kg was administered to allow for direct comparison between the two compounds.[1][3]

  • Sample Collection : Blood samples were collected at various time points post-administration to determine plasma drug concentrations. Urine and bile (in cannulated animals) were collected to assess excretion pathways.[1][2] Key tissues such as the kidneys, liver, lungs, and spleen were harvested to evaluate drug distribution.[1]

  • Analytical Method : High-pressure liquid chromatography (HPLC) was employed to quantify the concentrations of this compound and Aztreonam in biological samples.[1]

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A Animal Models (Mice, Rats, Rabbits, Dogs, Monkeys) C Dosing (20 mg/kg) A->C B Drug Formulation (this compound & Aztreonam) B->C D Blood (Plasma) C->D Post-administration at various time points E Urine C->E Post-administration at various time points F Bile C->F Post-administration at various time points G Tissues (Kidney, Liver, etc.) C->G Post-administration at various time points H HPLC Analysis D->H E->H F->H G->H I Pharmacokinetic Modeling H->I

Caption: Experimental workflow for comparative pharmacokinetic analysis.

Renal Excretion Mechanism Study

The mechanism of renal excretion for this compound was investigated using stop-flow analysis in dogs, a technique to localize transport processes along the nephron.[4][5]

  • Animal Model : Beagle dogs were used for this specialized procedure.[6]

  • Procedure :

    • Anesthesia was induced, and the ureter was catheterized.

    • An osmotic diuresis was established by infusing a solution of mannitol.

    • A priming dose of this compound and renal function markers (like inulin for glomerular filtration rate and p-aminohippuric acid for tubular secretion) was administered intravenously, followed by a sustaining infusion.

    • The ureter was clamped for a short period, allowing solutes to be reabsorbed or secreted into the static tubular fluid.

    • The clamp was released, and sequential small-volume urine samples were collected and analyzed.

  • Analysis : The concentration of this compound in each sequential sample was plotted against the cumulative urine volume. This pattern was compared to the patterns of the marker compounds to determine if the drug undergoes glomerular filtration, tubular secretion, or both.[4][5] The study concluded that in dogs, this compound is excreted exclusively by glomerular filtration, while in rats, rabbits, and monkeys, it is excreted by both glomerular filtration and renal tubular secretion.[4][5][6]

G cluster_renal Renal Excretion Pathways Glomerulus Glomerulus Glomerular Filtration Urine Excretion in Urine Glomerulus->Urine This compound (Dogs) Aztreonam Glomerulus->Urine This compound (Rats, Rabbits, Monkeys) Tubule Renal Tubule Tubular Secretion Tubule->Urine This compound (Rats, Rabbits, Monkeys)

Caption: Renal excretion mechanisms of this compound in different species.

Metabolism

Neither this compound nor Aztreonam undergoes extensive metabolism.[7] For Aztreonam, the primary metabolite results from the hydrolysis of the β-lactam ring to form the inactive compound SQ 26,992.[2][7] This metabolite accounts for a small percentage of the administered dose.[2][7] this compound is also metabolized only to a small extent.[6]

Conclusion

The pharmacokinetic profiles of this compound and Aztreonam are largely similar in terms of plasma concentration and half-life across multiple animal species. However, key differences in protein binding, tissue distribution, and excretion pathways are evident. This compound exhibits lower protein binding and higher concentrations in the kidney, while Aztreonam shows higher protein binding and more significant biliary excretion, especially in rats.[1] These distinctions are critical for predicting drug disposition, potential efficacy in specific body compartments, and informing dose selection for further preclinical and clinical development. The choice of animal model is also crucial, as excretion mechanisms can vary significantly between species, as demonstrated by the renal handling of this compound.[4][5]

References

Carumonam's Activity Against Beta-Lactamase Producers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A review of existing data on the monobactam antibiotic Carumonam reveals a notable gap in understanding its efficacy against contemporary beta-lactamase-producing bacterial strains. While historical studies from the 1980s demonstrated this compound's potent activity against the prevalent beta-lactamase producers of that era, there is a significant lack of recent data evaluating its performance against the clinically critical extended-spectrum beta-lactamases (ESBLs) and carbapenemases that dominate the current landscape of antimicrobial resistance.

This guide provides a comprehensive overview of the available in vitro data for this compound, contextualizes its historical performance, and highlights the critical need for new research to validate its potential role in treating infections caused by modern multidrug-resistant Gram-negative bacteria.

Historical In Vitro Activity of this compound

Initial studies of this compound, a monobactam antibiotic, established its efficacy against a range of Gram-negative bacteria. Its antibacterial potency was found to be equal to or greater than that of other beta-lactams of its time, including aztreonam, cefotaxime, and ceftazidime, particularly against Proteus and Klebsiella species.[1]

Comparative Activity Against Enterobacteriaceae (c. 1980s)

The following table summarizes the in vitro activity of this compound in comparison to other beta-lactams against Enterobacteriaceae isolates from studies conducted in the 1980s. It is crucial to note that these strains are not characterized for the production of modern beta-lactamases like ESBLs or carbapenemases.

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliThis compound≤0.1250.25
Aztreonam≤0.1250.25
Ceftazidime0.1250.25
Klebsiella pneumoniaeThis compound≤0.1250.25
Aztreonam≤0.1250.5
Ceftazidime0.250.5
Enterobacter cloacaeThis compound0.258
Aztreonam0.5>32
Ceftazidime116
Serratia marcescensThis compound0.52
Aztreonam18
Ceftazidime14
Proteus mirabilisThis compound≤0.125≤0.125
Aztreonam≤0.1250.25
Ceftazidime≤0.1250.25

Data compiled from historical studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Stability Against Historical Beta-Lactamases

This compound demonstrated excellent stability against the common plasmid-mediated and chromosomally-mediated beta-lactamases prevalent in the 1980s, such as TEM, OXA, and PSE enzymes.[2] This stability was a key factor in its potent in vitro activity against the beta-lactamase-producing strains of that period.[1] Studies indicated that this compound was more stable to hydrolysis by the K-1 beta-lactamase of Klebsiella oxytoca than aztreonam.[3]

The Evolving Landscape of Beta-Lactamase Resistance

The beta-lactamase landscape has changed dramatically since the initial evaluation of this compound. The global proliferation of ESBLs, particularly of the CTX-M type, and the emergence of carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), and OXA-48-like enzymes, have rendered many older beta-lactam antibiotics ineffective.

Experimental Protocols

The methodologies employed in the historical studies of this compound are foundational to antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents was primarily determined using the broth microdilution method.

Protocol for Broth Microdilution MIC Testing:

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 35-37°C. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard in a sterile saline or broth solution.

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and comparator antibiotics are prepared in Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding protein 3 (PBP3) in Gram-negative bacteria. This binding event disrupts the normal synthesis of peptidoglycan, leading to cell elongation, filamentation, and eventual cell lysis.

Carumonam_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis This compound This compound This compound->PBP3 Binds to and Inhibits MIC_Determination_Workflow start Start: Bacterial Isolate culture Overnight Culture on Agar Plate start->culture inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Dilutions of Antibiotics in Microtiter Plate dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read and Record MIC Value incubate->read end End: Susceptibility Determined read->end

References

Statistical analysis of Carumonam comparative efficacy data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Carumonam's comparative efficacy, presenting key in-vitro and clinical data to support research and development.

In-Vitro Efficacy

This compound demonstrates potent in-vitro activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Its efficacy is comparable to or, in some cases, superior to other β-lactam antibiotics.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in-vitro activity of this compound and other β-lactam antibiotics against key Gram-negative pathogens. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).

OrganismThis compoundAztreonamCeftazidimeCefoperazoneCefotaxime
Escherichia coli0.50.5140.5
Klebsiella pneumoniae0.51281
Klebsiella oxytoca0.250140.5
Enterobacter cloacae244162
Serratia marcescens24282
Proteus mirabilis0.120.250.510.25
Morganella morganii0.250.5140.5
Providencia stuartii128164
Citrobacter freundii124162
Pseudomonas aeruginosa1632832>64
Gentamicin-resistant P. aeruginosa8>6432>64>64

Data sourced from multiple in-vitro studies. [1][2]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating various infections caused by susceptible Gram-negative bacteria.

Sepsis

In an open study evaluating this compound in patients with bacterial septicemia or severe sepsis, the overall clinical cure rate was 84%, and the bacteriological cure rate was 72%. The study included patients infected with E. coli, Klebsiella aerogenes, Enterobacter cloacae, Citrobacter freundii, Pseudomonas spp., Providencia stuartii, Serratia marcescens, and Haemophilus influenzae.[1]

Urinary Tract Infections

A randomized clinical trial comparing this compound to ceftazidime for the treatment of complicated and uncomplicated urinary tract infections found similar clinical and bacteriological cure rates.[2]

Treatment GroupClinical Cure RateBacteriological Cure Rate (5-9 days post-therapy)
This compound82%48%
Ceftazidime80%53%

Another randomized study comparing this compound to gentamicin for complicated urinary tract infections also concluded that this compound was as effective as the gentamicin regimen.[3][4]

Treatment GroupBacteriological Cure Rate (1-2 weeks post-therapy)Bacteriological Cure Rate (4-6 weeks post-therapy)
This compound45%27%
Gentamicin48%38%

Experimental Protocols

Broth Microdilution MIC Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Plate Preparation: Serial two-fold dilutions of this compound and comparator agents were prepared in cation-adjusted Mueller-Hinton broth. 100 µL of each dilution was dispensed into the wells of a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with 10 µL of the standardized bacterial suspension.

  • Incubation: The plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

  • Quality Control: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 were used as quality control strains.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for bacterial PBPs was determined using a competitive binding assay.

  • Membrane Preparation: Bacterial cells were grown to the mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs were isolated by ultracentrifugation.

  • Competitive Binding: The membrane preparations were incubated with various concentrations of non-radiolabeled this compound.

  • Labeling: A saturating concentration of radiolabeled penicillin (e.g., ¹⁴C-benzylpenicillin) was added to the mixture and incubated to label the PBPs not bound by this compound.

  • SDS-PAGE and Fluorography: The membrane proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then treated with a scintillant and exposed to X-ray film to visualize the radiolabeled PBPs.

  • Analysis: The concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin to a specific PBP was determined (IC50).

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its interaction with Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria.

G Mechanism of Action of this compound Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Carumonam_peri This compound Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Peptidoglycan_Precursors Peptidoglycan Precursors PBP3 Penicillin-Binding Protein 3 (PBP3) (Transpeptidase) Peptidoglycan_Precursors->PBP3 Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP3->Cross_linked_Peptidoglycan Catalyzes Cross-linking Inhibited_PBP3 Inhibited PBP3 PBP3->Inhibited_PBP3 Inhibition Carumonam_ext This compound Carumonam_ext->Outer_Membrane Porin Channel Carumonam_peri->PBP3 Binds with high affinity Filamentation Cell Filamentation Inhibited_PBP3->Filamentation Leads to Cell_Lysis Cell Lysis Filamentation->Cell_Lysis

Caption: this compound inhibits bacterial cell wall synthesis by binding to PBP3.

Experimental Workflow for MIC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G Experimental Workflow for MIC Determination Start Start Isolate_Culture 1. Culture bacterial isolate on agar plate (18-24h) Start->Isolate_Culture Prepare_Inoculum 2. Prepare bacterial suspension in broth (0.5 McFarland) Isolate_Culture->Prepare_Inoculum Dilute_Inoculum 3. Dilute suspension to final inoculum of 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate 6. Inoculate each well with 10 µL of bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Antimicrobials 4. Prepare serial two-fold dilutions of this compound & comparators Dispense_Antimicrobials 5. Dispense 100 µL of each dilution into 96-well plate Prepare_Antimicrobials->Dispense_Antimicrobials Dispense_Antimicrobials->Inoculate_Plate Incubate_Plate 7. Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC 8. Read MIC as lowest concentration with no visible growth Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

In Vitro Synergy of Carumonam: A Comparative Analysis with Aminoglycosides and Other β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the synergistic potential of antimicrobial agents is paramount in the development of effective combination therapies against multidrug-resistant pathogens. This guide provides a comparative analysis of the in vitro synergy of Carumonam, a monobactam antibiotic, when combined with aminoglycosides versus other β-lactam antibiotics.

Initial research indicates a more frequent synergistic relationship between this compound and aminoglycosides compared to its combination with other β-lactams. Studies have shown that combinations of this compound with the aminoglycosides gentamicin and dibekacin exhibit synergy against clinically significant pathogens such as Pseudomonas aeruginosa and Serratia marcescens[1]. In contrast, combinations of this compound with the β-lactam piperacillin have been observed to be largely indifferent, with synergy being a less common outcome[2].

While qualitative descriptions of these synergistic interactions are available, a lack of specific quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values from direct comparative studies, currently limits a robust quantitative comparison. This guide, therefore, presents the available qualitative findings and detailed experimental protocols to aid researchers in designing and interpreting their own in vitro synergy studies.

Comparative Synergy Profile

Antibiotic ClassCombination with this compoundObserved InteractionTarget OrganismsCitation
Aminoglycosides Gentamicin, DibekacinSynergyPseudomonas aeruginosa, Serratia marcescens[1]
β-Lactams PiperacillinGenerally Indifferent (Synergy in ~13% of strains)Not specified[2]

Note: The table above provides a qualitative summary based on available literature. Quantitative FICI values, which are essential for a precise comparison, are not consistently reported in the cited studies. An FICI of ≤ 0.5 is typically interpreted as synergy.

Experimental Protocols

The following are detailed methodologies for two common in vitro synergy testing methods: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Principle: This method involves a two-dimensional dilution of two antibiotics in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic (aminoglycoside or another β-lactam) at a concentration of at least 10 times the expected MIC.

  • Microtiter Plate Setup:

    • Dispense 50 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second antibiotic alone to determine their individual MICs. Column 12 serves as a growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with 50 µL of the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the Results: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Principle: This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics, alone and in combination, and monitoring the viable bacterial count at various time points.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Experimental Setup:

    • Prepare tubes or flasks containing the broth medium with the following conditions:

      • No antibiotic (growth control)

      • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a specific concentration)

      • This compound and the second antibiotic in combination (at the same concentrations as the individual agents)

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or broth and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Interactions

To further clarify the experimental processes and the logical relationships in synergy testing, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in Microtiter Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Indifference, Antagonism) G->H Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Incubate Bacteria with Antibiotics (Alone & in Combination) A->C B Prepare Antibiotic Test Concentrations B->C D Collect Samples at Time Points C->D E Perform Viable Cell Counts D->E F Plot Time-Kill Curves E->F G Interpret Results (Synergy, Indifference, Antagonism) F->G Synergy_Interpretation FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy (FICI <= 0.5) FICI->Synergy Indifference Indifference / Additive (0.5 < FICI <= 4) FICI->Indifference Antagonism Antagonism (FICI > 4) FICI->Antagonism

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Carumonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Carumonam, a monobactam antibiotic. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound in a research setting.

I. Hazard Identification and Exposure Control

This compound sodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While there are no established occupational exposure limits (OELs) for this compound, a cautious approach is mandated due to its classification as a hazardous substance.[1] Engineering controls and personal protective equipment are paramount to minimize exposure.

Table 1: Hazard and Exposure Data for this compound Sodium

ParameterValueSource
GHS Hazard Class Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]
Occupational Exposure Limit (OEL) Not Established[1]

II. Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of PPE. The following table outlines the recommended PPE for handling this compound powder and solutions.

Table 2: Recommended Personal Protective Equipment for Handling this compound

TaskRecommended PPE
Handling solid this compound (weighing, aliquoting) - Disposable gown with tight-fitting cuffs - Double gloves (nitrile) - Safety goggles with side shields or a face shield - A NIOSH-approved respirator is required when handling powders outside of a containment system.
Preparing and handling this compound solutions - Disposable gown - Single pair of nitrile gloves - Safety glasses with side shields
Cleaning up spills - Disposable gown - Double gloves (nitrile) - Safety goggles and a face shield - NIOSH-approved respirator

III. Experimental Protocols: Handling and Solution Preparation

Adherence to the following protocols is critical for the safe handling of this compound in a laboratory setting.

A. General Handling Procedures
  • Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid the generation and inhalation of dust and aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Cross-Contamination: As a beta-lactam antibiotic, there is a risk of cross-contamination which can lead to allergic reactions in sensitized individuals. It is good practice to handle this compound in an area segregated from other research activities.

B. Preparation of a Stock Solution (Example: 10 mg/mL in DMSO)
  • Pre-Weighing: Before opening the vial, bring the this compound powder to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.

  • Solubilization: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the tube to achieve the desired concentration. For example, to prepare a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -80°C. This compound is stable in solvent at -80°C for at least one year.

IV. Disposal Plan

The disposal of this compound and all associated waste must be handled with care to prevent environmental contamination and potential exposure.

A. Waste Segregation
  • Solid Waste: All disposable items that have come into contact with this compound powder (e.g., weigh boats, pipette tips, gloves, gowns) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste this compound solutions, including the first rinse of any contaminated glassware, should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

B. Decontamination and Inactivation

For the decontamination of work surfaces and equipment, as well as the inactivation of this compound waste, alkaline hydrolysis is an effective method. The beta-lactam ring, which is the active component of this compound, is susceptible to degradation in alkaline conditions.

Protocol for Decontamination of Spills:

  • Containment: Cordon off the spill area.

  • PPE: Don the appropriate PPE for spill cleanup (see Table 2).

  • Absorption: If the spill is a powder, gently cover it with a damp paper towel to avoid raising dust. If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a hazardous waste container.

  • Decontamination:

    • Prepare a fresh solution of 1 M sodium hydroxide (NaOH).

    • Wipe the spill area with the NaOH solution, ensuring a contact time of at least one hour to allow for the degradation of the beta-lactam ring.[2]

    • Neutralize the area with a mild acid (e.g., 1% acetic acid).

    • Wipe the area with a detergent solution, followed by a final rinse with water.

  • Disposal: Dispose of all cleaning materials in the hazardous waste container.

Protocol for Inactivation of Liquid Waste:

  • Alkaline Hydrolysis: To inactivate this compound in liquid waste, adjust the pH of the solution to >11 with 1 M NaOH.

  • Reaction Time: Allow the solution to stand for at least 24 hours at room temperature to ensure complete degradation of the beta-lactam ring.

  • Neutralization: Neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).

  • Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.

V. Visualized Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_start cluster_task Task Type cluster_ppe Required PPE start Start: Assess Task handling_solid Handling Solid this compound (powder) start->handling_solid handling_solution Handling this compound Solution start->handling_solution spill_cleanup Spill Cleanup start->spill_cleanup ppe_solid Disposable Gown Double Gloves (nitrile) Safety Goggles/Face Shield Respirator (if not in containment) handling_solid->ppe_solid ppe_solution Disposable Gown Nitrile Gloves Safety Glasses handling_solution->ppe_solution ppe_spill Disposable Gown Double Gloves (nitrile) Safety Goggles & Face Shield Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

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Carumonam

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